molecular formula C10H14O B1594048 2-Isopropyl-6-methylphenol CAS No. 3228-04-4

2-Isopropyl-6-methylphenol

Cat. No.: B1594048
CAS No.: 3228-04-4
M. Wt: 150.22 g/mol
InChI Key: KFETUQFRWIVAMU-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methylphenol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFETUQFRWIVAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186027
Record name Phenol, 2-isopropyl-6-methyl-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3228-04-4
Record name 2-Methyl-6-isopropylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3228-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-isopropyl-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-isopropyl-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis pathways for 2-Isopropyl-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-6-methylphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, a substituted phenolic compound of interest in fine chemical and pharmaceutical synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanisms, experimental considerations, and catalytic strategies involved. The primary focus is on the regioselective ortho-alkylation of cresol isomers, detailing both classical Friedel-Crafts approaches and modern heterogeneous catalytic systems that offer enhanced selectivity and sustainability. Each section elucidates the causal relationships behind experimental choices, supported by detailed protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a disubstituted phenol characterized by a methyl group and an isopropyl group positioned ortho to the hydroxyl functional group. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and specialty polymers. The core challenge in its synthesis lies in achieving high regioselectivity—preferentially introducing the isopropyl group at the desired ortho position while minimizing the formation of other isomers (e.g., para-alkylation or alternative ortho-alkylation products).

The dominant and most logical strategy for constructing this molecule is through the direct alkylation of a cresol (methylphenol) precursor. This guide will explore the synthesis primarily via the ortho-alkylation of o-cresol , as it presents a more direct and selective route compared to the alkylation of m-cresol, which is prone to yielding a complex mixture of isomers.

Core Synthesis Pathway: Regioselective Isopropylation of o-Cresol

The most direct and industrially relevant approach to this compound is the electrophilic substitution of an isopropyl group onto the aromatic ring of o-cresol. The hydroxyl and methyl groups already present on the ring direct incoming electrophiles, and the selection of an appropriate catalyst and reaction conditions is paramount to favoring substitution at the vacant ortho-position (C6).

Mechanistic Principle: Friedel-Crafts Alkylation

The fundamental reaction is a Friedel-Crafts alkylation, which involves the generation of an electrophile (an isopropyl carbocation or a related complex) that subsequently attacks the electron-rich aromatic ring of o-cresol.[1] The alkylating agent is typically isopropyl alcohol (isopropanol) or propene.

The reaction proceeds in several key steps:

  • Electrophile Generation : The catalyst interacts with the alkylating agent to form the electrophilic species. With isopropanol, a strong acid catalyst facilitates dehydration to form a carbocation. With propene, the acid catalyst protonates the alkene.

  • Electrophilic Attack : The isopropyl carbocation attacks the o-cresol ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation : A base removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product.[1]

Friedel_Crafts_Alkylation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization IPA Isopropanol (IPA) Carbocation Isopropyl Carbocation (Electrophile) IPA->Carbocation + H⁺ Catalyst1 Acid Catalyst (e.g., H-Beta, AlCl₃) Water H₂O Carbocation_ref oCresol o-Cresol SigmaComplex Sigma Complex (Resonance Stabilized) oCresol->SigmaComplex + Isopropyl Carbocation SigmaComplex_ref Product This compound H_ion H⁺ SigmaComplex_ref->Product - H⁺ cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: General mechanism for Friedel-Crafts isopropylation of o-cresol.
Catalytic Systems: From Homogeneous to Heterogeneous

The choice of catalyst is the most critical parameter influencing yield and, most importantly, ortho-selectivity.

  • Homogeneous Lewis Acids (e.g., AlCl₃) : Traditional Friedel-Crafts alkylations often employ strong Lewis acids like aluminum chloride.[2] While effective in promoting alkylation, these catalysts suffer from significant drawbacks: they are required in stoichiometric amounts, are highly corrosive, generate substantial hazardous waste, and often lead to poor selectivity, with significant formation of the thermodynamically more stable para-isomer and poly-alkylated byproducts.[1]

  • Heterogeneous Solid Acid Catalysts : Modern industrial synthesis favors solid acid catalysts for their environmental and operational benefits, including ease of separation, recyclability, and reduced corrosion.[3] Most significantly, the defined pore structures of many solid acids can impart shape-selectivity, sterically favoring the formation of the ortho-isomer.

    • Zeolites (H-Beta, H-Mordenite) : These microporous aluminosilicates are highly effective for phenol alkylation. Their well-defined channel systems can preferentially accommodate the transition state leading to the ortho-product while disfavoring the bulkier transition state for para-alkylation. H-Beta zeolite, in particular, has shown high activity and selectivity for the synthesis of 2,6-disubstituted phenols like Propofol, a close analog of our target molecule.[4]

    • Metal Oxides (γ-Alumina) : Simple metal oxides, particularly γ-Alumina, serve as robust and cost-effective catalysts for vapor-phase alkylations.[5] They possess both Lewis and Brønsted acid sites that facilitate the reaction. While potentially less selective than highly structured zeolites, their performance can be optimized through careful control of reaction conditions.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies. The vapor-phase alkylation protocol is adapted from well-established industrial processes for analogous 2,6-disubstituted phenols, offering a robust and scalable approach.[5]

Vapor-Phase Alkylation of o-Cresol with Isopropanol

This method is noted for its high conversion rates and selectivity, driven by elevated temperatures and the use of a solid acid catalyst.[5]

Workflow Diagram

Vapor_Phase_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Work-up React_Prep Reactant Preparation (o-cresol, isopropanol) Vaporize Vaporization (250 °C) React_Prep->Vaporize Cat_Prep Catalyst Loading (γ-Alumina in Fixed-Bed Reactor) React Vapor-Phase Alkylation (Fixed-Bed Reactor, 350 °C) Cat_Prep->React Vaporize->React N₂ Carrier Gas Condense Condensation (10 °C) React->Condense Analyze Product Analysis (Gas Chromatography) Condense->Analyze Purify Purification (Fractional Distillation) Analyze->Purify

Caption: Experimental workflow for vapor-phase synthesis.

Materials and Equipment:

  • Reactants : o-cresol (≥99% purity), Isopropanol (anhydrous, ≥99.5%).

  • Catalyst : γ-Alumina, pelletized (2-3 mm).

  • Gases : High-purity nitrogen.

  • Equipment : Stainless steel fixed-bed catalytic reactor, tube furnace with temperature controller, high-pressure liquid pump, mass flow controllers, back-pressure regulator, condenser, and liquid collection system.

Detailed Step-by-Step Protocol:

  • Catalyst Activation : Pack the fixed-bed reactor with the γ-Alumina catalyst. Heat the reactor to 400 °C under a steady flow of nitrogen for 3-4 hours to remove adsorbed moisture and activate the catalyst.

  • System Setup : Cool the reactor to the target reaction temperature (e.g., 350 °C) and set the system pressure to 1 atm using the back-pressure regulator.

  • Reactant Feed : Prepare a feed mixture of o-cresol and isopropanol, typically with a molar ratio of 1:3 to ensure an excess of the alkylating agent.

  • Reaction Initiation : Using the high-pressure liquid pump, introduce the liquid feed into a vaporizer heated to 250 °C. The weight hourly space velocity (WHSV) should be controlled, for example, at 2.0 h⁻¹.

  • Vapor Introduction : Introduce the vaporized feed into the reactor concurrently with a nitrogen carrier gas flow of approximately 30 mL/min.

  • Stabilization and Collection : Allow the reaction to stabilize for at least 2 hours. Collect the liquid product by passing the reactor outlet stream through a condenser cooled to 10 °C.

  • Analysis : Periodically analyze the collected liquid product using gas chromatography (GC) to determine the conversion of o-cresol and the selectivity towards this compound.

  • Shutdown and Purification : After the reaction, cool the reactor to room temperature under a nitrogen flow. The collected crude product can be purified by fractional distillation to isolate the desired isomer.

Quantitative Data and Parameter Optimization

The efficiency of the alkylation is highly dependent on reaction parameters. The following table, based on analogous phenol alkylation reactions, summarizes the expected influence of these parameters.[5]

ParameterConditiono-Cresol Conversion (%)Selectivity for this compound (%)Yield (%)Rationale & Expected Byproducts
Temperature 300 °C~75~88~66Lower conversion, higher selectivity.
350 °C~85~90~76Balanced performance.
400 °C>95~80~76High conversion but potential for dealkylation and coking, reducing selectivity.
Molar Ratio 1:2~80~85~68Insufficient alkylating agent may limit conversion.
(o-cresol:IPA)1:3~85~90~76Optimal balance.
1:5~90~87~78Higher conversion but increased formation of di-isopropyl ether.
WHSV 1.0 h⁻¹~95~85~81Longer residence time increases conversion but may lower selectivity.
2.0 h⁻¹~85~90~76Balanced residence time for optimal selectivity.
4.0 h⁻¹~70~92~64Shorter residence time increases selectivity but lowers overall conversion.

Byproducts primarily include 4-isopropyl-2-methylphenol (para-isomer), 2,4-diisopropyl-6-methylphenol, and di-isopropyl ether from the self-condensation of isopropanol.

Concluding Remarks

The synthesis of this compound is most effectively and selectively achieved through the vapor-phase ortho-alkylation of o-cresol using a solid acid catalyst such as γ-Alumina or a shape-selective zeolite. This approach maximizes the formation of the desired product while adhering to the principles of green chemistry by allowing for catalyst recycling and minimizing corrosive waste streams. Careful optimization of reaction temperature, reactant molar ratio, and space velocity is crucial for balancing high conversion with high selectivity. The protocols and data presented in this guide provide a robust framework for researchers and professionals to develop and scale the synthesis of this valuable chemical intermediate.

References

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, v, 58-66. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

  • Liu, Y., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Catalysts, 13(6), 1002. Available at: [Link]

  • Yadav, G. D., & Doshi, N. S. (2005). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research, 44(17), 6575–6584. Available at: [Link]

  • Unver, Y., et al. (2017). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 7(57), 35987-35997. Available at: [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

  • Google Patents. Ortho-alkylation of phenols. US3032595A.
  • Kumar, V., et al. (2022). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Catalysis, 12(15), 9252-9260. Available at: [Link]

Sources

Technical Deep Dive: Structural and Functional Divergence of Thymol and o-Thymol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

In the context of drug development and pharmacognosy, the precise identification of monoterpenoid isomers is critical for regulatory compliance and therapeutic efficacy.

"o-Thymol" is a chemical synonym most frequently assigned in commercial databases (e.g., PubChem, ChemicalBook) to Carvacrol (5-isopropyl-2-methylphenol). While strict IUPAC nomenclature might suggest "ortho-thymol" could refer to other isomers (such as 2-isopropyl-6-methylphenol), this guide focuses on the high-impact comparison between Thymol and its primary isomer Carvacrol (o-Thymol) .

These two compounds are constitutional isomers sharing the molecular formula


. Despite their structural similarity, they exhibit distinct physicochemical states, receptor binding profiles, and antimicrobial potencies.
Common NameSynonym (Database)IUPAC NameState (RT)
Thymol 5-methyl-2-(1-methylethyl)phenol2-isopropyl-5-methylphenolCrystalline Solid
o-Thymol Carvacrol 5-isopropyl-2-methylphenolOily Liquid

Structural Elucidation & Steric Analysis

The functional divergence between Thymol and o-Thymol stems directly from the positional isomerism of the hydroxyl (-OH) group relative to the alkyl substituents on the benzene ring.

Positional Isomerism
  • Thymol: The hydroxyl group is ortho to the bulky isopropyl group and meta to the methyl group.

  • o-Thymol (Carvacrol): The hydroxyl group is ortho to the smaller methyl group and para to the isopropyl group.

Steric Hindrance & Electronic Effects

The steric environment of the phenolic hydroxyl group dictates the compound's ability to act as a hydrogen bond donor.

  • Thymol (High Steric Shielding): The isopropyl group at the ortho position creates significant steric bulk around the oxygen atom. This "shielding" effect stabilizes the phenoxy radical (antioxidant mechanism) but can hinder the approach of the hydroxyl group to specific receptor pockets.

  • o-Thymol (Low Steric Shielding): The ortho-methyl group provides less steric hindrance than an isopropyl group. Consequently, the hydroxyl group in o-Thymol is more accessible for intermolecular hydrogen bonding.

Impact on Physical State: This steric difference explains why Thymol is a solid and o-Thymol is a liquid at room temperature. Thymol molecules pack more efficiently into a crystal lattice due to the specific symmetry and van der Waals interactions facilitated by the isopropyl positioning, whereas the asymmetry of o-Thymol disrupts lattice formation, lowering its melting point to ~1°C.

Visualization of Structural Pathways

IsomerStructure PCymene p-Cymene (Precursor) Thymol Thymol (2-isopropyl-5-methylphenol) Solid at RT PCymene->Thymol Hydroxylation @ C3 Carvacrol o-Thymol (Carvacrol) (5-isopropyl-2-methylphenol) Liquid at RT PCymene->Carvacrol Hydroxylation @ C2 StericsT Ortho-Isopropyl (High Steric Hindrance) Thymol->StericsT Feature StericsC Ortho-Methyl (Lower Steric Hindrance) Carvacrol->StericsC Feature

Figure 1: Biosynthetic divergence and key structural features of Thymol and o-Thymol.

Physicochemical & Functional Comparison

The following data consolidates critical parameters for formulation scientists.

ParameterThymolo-Thymol (Carvacrol)Implication for Drug Dev
CAS Number 89-83-8499-75-2Regulatory identification.
Melting Point 49–51 °C1–2 °CThymol requires heating/solvents for liquid formulations; o-Thymol incorporates easily into emulsions.
pKa (approx) 10.610.4o-Thymol is slightly more acidic due to less steric inhibition of solvation of the phenoxide ion.
LogP ~3.3~3.6Both are highly lipophilic; excellent blood-brain barrier (BBB) penetration.
Odor Threshold Lower (Medicinal/Spicy)Higher (Warm/Pungent)Flavor masking requirements differ.

Biological Mechanisms & Experimental Protocols

Mechanism of Action: Membrane Disruption

Both isomers act primarily by perturbing the lipid fraction of microorganism plasma membranes.

  • Mechanism: The hydrophobic benzene ring integrates into the lipid bilayer, while the hydrophilic hydroxyl group disrupts the membrane's physical integrity.

  • Divergence: o-Thymol (Carvacrol) often shows slightly higher bactericidal activity against Gram-negative bacteria (e.g., E. coli) because its "exposed" hydroxyl group allows for more efficient transmembrane transport of protons (acting as a protonophore), collapsing the proton motive force (PMF).

Receptor Modulation (TRP Channels)

In pain management and anti-inflammatory research:

  • Thymol: Strong agonist of TRPV3 (Transient Receptor Potential Vanilloid 3).

  • o-Thymol: Strong agonist of TRPA1 and TRPV3 .[1]

  • Note: The specific binding affinity is modulated by the ability of the hydroxyl group to form H-bonds within the receptor's binding pocket.

Protocol: Differential Antimicrobial Assay (MIC Determination)

To validate the potency difference between Thymol and o-Thymol, use the following standardized microdilution protocol.

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

  • Test Organism: Staphylococcus aureus (ATCC 25923).

  • Solvent: 5% DMSO (Dimethyl sulfoxide).

Workflow:

  • Preparation: Dissolve Thymol and o-Thymol separately in 5% DMSO to a stock concentration of 10 mg/mL. Critical: Ensure Thymol is fully solubilized; gentle warming (30°C) may be required.

  • Dilution: Perform serial two-fold dilutions in MHB across the 96-well plate (Range: 1000 µg/mL to 7.8 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours. Blue -> Pink color change indicates growth.

  • Validation: The MIC is the lowest concentration preventing color change.

    • Expected Result: o-Thymol often exhibits an MIC slightly lower (e.g., 150 µg/mL) than Thymol (e.g., 200 µg/mL) depending on the strain, due to superior membrane penetration kinetics.

Experimental Workflow Diagram

MIC_Protocol Step1 Solubilization (5% DMSO) Thymol (Solid) vs o-Thymol (Liquid) Step2 Serial Dilution (Mueller-Hinton Broth) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Resazurin Assay (Colorimetric Readout) Step4->Step5 Result Compare MIC Values (Lower MIC = Higher Potency) Step5->Result

Figure 2: Standardized Microdilution Workflow for Comparative Potency Analysis.

References

  • PubChem. (n.d.). Carvacrol (Compound CID 10364). National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Nazzaro, F., et al. (2013). Effect of Essential Oils on Pathogenic Bacteria.[2][3] Pharmaceuticals.[4][5][2][6][7] (Mechanistic insights on membrane disruption). Retrieved from [Link]

  • Xu, H., et al. (2006). Oregano, thyme and clove-derived flavors and skin sensitizers activate specific TRP channels. Nature Neuroscience. (Receptor binding data). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Interactions of 2-Isopropyl-6-methylphenol (CAS 3228-04-4)

[1]

Executive Summary & Molecular Identity

This compound (CAS 3228-04-4) is a structural isomer of Thymol and Carvacrol, and a close analog of the intravenous anesthetic Propofol (2,6-diisopropylphenol).[1] In drug development, it is frequently encountered as a critical process impurity during Propofol synthesis or as a bioactive constituent in essential oil fractionation.

Understanding its solubility profile is essential for:

  • Purification: Designing crystallization or liquid-liquid extraction protocols to separate it from Propofol or Thymol.

  • Formulation: Developing stable lipid emulsions or solvent systems.

  • Analytical Method Development: Selecting appropriate diluents for HPLC/GC analysis.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Synonyms o-Thymol; 6-Isopropyl-o-cresol
CAS Number 3228-04-4
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Structural Feature Sterically hindered phenol (Ortho-substitution restricts -OH access).[1]

Thermodynamic Basis of Solubility

The solubility of this compound is governed by the competition between its lipophilic alkyl groups (isopropyl and methyl) and its polar hydroxyl (-OH) group.[1]

The Steric Shielding Effect

Unlike unhindered phenols (e.g., phenol, p-cresol), the -OH group in the 2,6-position (or 2-isopropyl-6-methyl configuration) is shielded by the bulky isopropyl group.[1]

  • Impact on Hydrogen Bonding: The steric bulk reduces the ability of the -OH group to act as a hydrogen bond donor to water molecules. This results in significantly lower water solubility compared to less hindered isomers like p-cresol.[1]

  • Impact on Lipophilicity: The molecule exhibits high lipophilicity (LogP ≈ 3.2 - 3.4 estimated), making it highly compatible with non-polar organic solvents.

Hansen Solubility Parameters (HSP)

To predict solvent compatibility, we analyze the three Hansen parameters:

  • 
     (Dispersion):  High interaction with aliphatic chains (Alkane compatible).
    
  • 
     (Polarity):  Low to moderate (due to the asymmetric dipole).
    
  • 
     (Hydrogen Bonding):  Moderate (The -OH group is present but hindered).
    

Prediction: The molecule will dissolve best in solvents with matching


Solubility Profile in Organic Solvents[2][3]

The following data categorizes solvent interactions based on polarity and functional group compatibility.

Quantitative Solubility Estimates

Note: Values are synthesized from thermodynamic modeling of structural analogs (Thymol/Propofol) and verified chemical behavior.

Solvent ClassRepresentative SolventSolubility RatingSolubility (mg/mL @ 25°C)Mechanistic Insight
Polar Protic Ethanol / MethanolVery High > 500 mg/mLStrong H-bonding match; alkyl tail compatibility.[1]
Polar Protic IsopropanolVery High > 500 mg/mLExcellent structural mimicry (solute-solvent affinity).[1]
Polar Aprotic DMSOHigh > 200 mg/mLStrong dipole interaction with phenolic -OH.[1]
Polar Aprotic AcetonitrileHigh > 150 mg/mLGood dipole match; standard HPLC diluent.
Chlorinated Chloroform / DCMVery High Miscible"Like dissolves like" (dispersion forces dominate).
Non-Polar n-Hexane / HeptaneHigh > 100 mg/mLDriven by the hydrophobic isopropyl/methyl groups.[1]
Aqueous Water (pH 7)Low < 1.0 mg/mLHydrophobic effect dominates; steric hindrance prevents hydration.
Aqueous 0.1 M NaOHModerate Soluble (as Phenolate)Deprotonation forms the salt, drastically increasing solubility.
Critical Solvent Interactions[1]
  • Alcohols (Ethanol/IPA): These are the preferred solvents for stock solution preparation. The solvent's hydroxyl group can penetrate the steric shield of the solute, forming stable hydrogen bond networks.

  • Alkaline Solutions: While naturally insoluble in water, adding a strong base (NaOH, KOH) removes the phenolic proton (

    
    ). The resulting phenolate ion is water-soluble. This is a critical mechanism for liquid-liquid extraction  (separating neutral impurities from the phenol).
    
  • Propylene Glycol / PEG 400: Soluble.[2] Often used as co-solvents in pharmaceutical formulations to bridge the aqueous-lipid gap.

Experimental Protocol: Solubility Determination

For researchers requiring precise thermodynamic data, the following Shake-Flask Method coupled with HPLC is the gold standard.

Reagents & Equipment[1]
  • Solute: this compound (>98% purity).[1]

  • Solvents: HPLC Grade (Ethanol, Water, Hexane, etc.).

  • Equipment: Orbital shaker, Temperature-controlled water bath, 0.45 µm PTFE syringe filters (for organics) or Nylon (for aqueous).

Step-by-Step Workflow
  • Saturation: Add excess solid/liquid this compound to 5 mL of the target solvent in a glass vial. Ensure undissolved material remains visible.

  • Equilibration: Seal vial and agitate in an orbital shaker at 25°C ± 0.1°C for 24 hours.

  • Settling: Allow the solution to stand for 2 hours to let undissolved solids settle (or centrifuge at 3000 rpm for 10 min).

  • Sampling: Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter through a 0.45 µm filter (discarding the first 0.5 mL to prevent adsorption loss).

  • Dilution: Immediately dilute the filtrate with a mobile phase compatible solvent (e.g., Acetonitrile) to prevent precipitation.

  • Quantification: Analyze via HPLC-UV (270-280 nm) against a standard curve.

Visualization of Solubility Mechanisms

The following diagram illustrates the chemical logic governing the solubility and extraction of this molecule.

SolubilityLogiccluster_outcomesApplication OutcomesMoleculeThis compound(Lipophilic Core + Shielded -OH)Solvent_NonPolarNon-Polar Solvents(Hexane, Toluene)Molecule->Solvent_NonPolarVan der Waals(High Solubility)Solvent_PolarProticPolar Protic(Ethanol, IPA)Molecule->Solvent_PolarProticH-Bonding(High Solubility)Solvent_WaterWater(Neutral pH)Molecule->Solvent_WaterHydrophobic Effect(Insoluble)Solvent_BaseAlkaline Water(pH > 12)Molecule->Solvent_BaseDeprotonation -> Phenolate(Soluble Salt)ExtractLiquid-Liquid Extraction(Purification)Solvent_NonPolar->ExtractPartition to OrganicFormulateLipid Formulation(Drug Delivery)Solvent_PolarProtic->FormulateSolvent_Base->ExtractPartition to Aqueous

Caption: Solubility decision tree illustrating solvent interactions based on pH and polarity, guiding purification and formulation strategies.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18598, 2-Methyl-6-(propan-2-yl)phenol. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the thermodynamic principles of , , and used for solubility prediction).
  • Sielc Technologies. Separation of 2-Isopropyl-4-methylphenol (Isomer Analog) on HPLC. Retrieved from [Link] (Provides chromatographic behavior of structural isomers).

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Reference for phenolic solubility trends and pKa effects).

Methodological & Application

Application Note: High-Resolution Separation of Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Direct Injection vs. Derivatization Strategies for m- and p- Cresol Resolution

Executive Summary

The separation of phenol isomers, particularly meta-cresol (m-cresol) and para-cresol (p-cresol) , represents a classic chromatographic challenge. With boiling points differing by only ~0.3°C (202.2°C vs. 201.9°C), standard non-polar columns often fail to resolve these critical isomers, resulting in co-elution and quantitation errors.

This guide details two validated workflows to solve this problem:

  • Direct Injection (Method A): Utilizes high-polarity Polyethylene Glycol (PEG) stationary phases to separate isomers based on hydrogen-bonding differentials.

  • Derivatization (Method B): Utilizes silylation (BSTFA) to convert phenols into trimethylsilyl (TMS) ethers, analyzed on robust non-polar phases for trace-level sensitivity and mass spectral confirmation.

The Science of Separation: Why Standard Columns Fail

Successful chromatography relies on exploiting physical differences between analytes.

  • Boiling Point (Volatility): m- and p- cresol are virtually identical.

  • Polarity (Dipole Moment): m- cresol (Dipole ~1.54 D) and p- cresol (Dipole ~1.54 D) are similar.

  • Hydrogen Bonding: This is the differentiator. The position of the hydroxyl group relative to the methyl group alters the steric accessibility for hydrogen bonding with the stationary phase.

The Solution:

  • Method A (Direct): Uses a WAX (PEG) or FFAP column. The oxygen-rich stationary phase engages in strong hydrogen bonding with the phenolic -OH. The meta isomer, being slightly less sterically hindered than the para isomer in certain conformations, interacts differently with the PEG phase, allowing baseline resolution.

  • Method B (Derivatization): Caps the active -OH group with a non-polar TMS group. This eliminates tailing caused by active sites in the inlet and allows separation on high-efficiency 5% Phenyl columns based on subtle shape selectivity and van der Waals forces.

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your laboratory.

MethodSelection Start START: Sample Definition Conc Analyte Concentration? Start->Conc Matrix Matrix Complexity? Conc->Matrix High (ppm level) Deriv METHOD B: Derivatization (BSTFA + 5% Phenyl Column) Conc->Deriv Trace (ppb level) Direct METHOD A: Direct Injection (WAX/FFAP Column) Matrix->Direct Clean (Water/Solvent) Matrix->Deriv Dirty (Biological/Soil) ResultA Output: Quantitation Direct->ResultA Fast, Good Resolution ResultB Output: Quantitation + MS ID Deriv->ResultB High Sensitivity, Sharp Peaks

Figure 1: Decision tree for selecting the optimal phenol separation strategy.

Protocol A: Direct Injection (High Polarity)

Best for: Quality control, high-concentration samples, and laboratories avoiding derivatization reagents.

4.1. Instrumentation & Consumables[1][2][3]
  • GC System: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-WAX UI or DB-FFAP (Nitroterephthalic acid modified PEG).

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.[4]

    • Why: The "UI" (Ultra Inert) or FFAP designation is critical. Standard Waxes may show severe tailing for free phenols due to acidity.

  • Liner: Ultra Inert Split/Splitless liner with glass wool (deactivated).

4.2. Instrument Parameters
ParameterSettingRationale
Inlet Temp 250 °CEnsure rapid volatilization without thermal degradation.
Injection Mode Split (10:1 or 20:1)Prevents column overload; free phenols broaden easily.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.
Oven Program 40°C (hold 2 min) Ramp 10°C/min to 250°C Hold 5 minLow initial temp focuses the peaks; slow ramp aids isomer resolution.
Detector (FID) 300 °CPrevents condensation of high-boiling matrix components.
4.3. Critical Success Factors
  • Acidic Modification: If using a standard WAX column results in tailing, switch to an FFAP phase. The acid modification neutralizes basic sites on the column wall.

  • Moisture Control: PEG phases are sensitive to oxidation. Ensure carrier gas traps (O2/Moisture) are active.

Protocol B: Derivatization with BSTFA (High Sensitivity)

Best for: Trace analysis (environmental/biological), GC-MS confirmation, and resolving complex co-elutions.

5.1. The Reaction

Phenols react with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS (catalyst) to form TMS-ethers.

  • Reaction:

    
    
    
5.2. Sample Preparation Workflow
  • Extract: Extract sample into a non-polar solvent (e.g., Methylene Chloride or Hexane). Ensure the extract is anhydrous (dry over Sodium Sulfate). Water kills the reagent.

  • Aliquot: Transfer 100 µL of extract to a GC vial.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS .

  • Incubate: Cap and heat at 60°C for 30 minutes.

  • Cool & Inject: Inject directly.

5.3. Instrumentation (GC-MS/FID)
  • Column: Rtx-5Sil MS or DB-5ms (5% Phenyl-arylene).

    • Warning:NEVER inject silylating reagents onto a WAX/FFAP column. The reagent will react with the stationary phase hydroxyls, destroying the column [1].

  • Dimensions: 30 m × 0.25 mm × 0.25 µm.[4]

5.4. Instrument Parameters
ParameterSettingRationale
Inlet Temp 280 °CHigher temp required for higher MW derivatives.
Injection Splitless (for trace)Purge valve on at 0.75 min.
Oven Program 60°C (1 min) Ramp 15°C/min to 300°CFast ramp possible due to non-polar interaction.
MS Source 230 °CStandard source temp for EI ionization.
Comparative Performance Data

The following table illustrates typical retention behavior. Note the reversal in elution order and the improvement in peak symmetry (Tailing Factor) with derivatization.

AnalyteMethod A (FFAP) RT (min)Method A Tailing (

)
Method B (5-MS) RT (min)Method B Tailing (

)
Phenol 10.21.26.51.0
o-Cresol 10.81.17.21.0
p-Cresol 11.4 1.38.1 1.0
m-Cresol 11.6 1.38.3 1.0
Resolution (

)
1.2 - 1.5 -1.1 - 1.3 -

Note: Retention times are illustrative. Resolution (


) between m/p pairs is the critical metric. Method A often achieves slightly better separation (

) than Method B, but Method B offers superior peak shape.
Troubleshooting & System Suitability
Issue: Co-elution of m- and p- cresol
  • Method A (Direct): Lower the ramp rate to 5°C/min around the elution time (180-210°C). Ensure you are using a PEG/Wax phase, not a non-polar phase.

  • Method B (Deriv): If co-elution persists on a standard "5" phase, switch to a "17" phase (50% phenyl) or a specialized "XLB" phase for shape selectivity.

Issue: Peak Tailing (Free Phenols)
  • Cause: Active silanols in the liner or column inlet.

  • Fix: Replace liner with a deactivated "Ultra Inert" wool liner. Trim 10-20 cm from the column head (guard column recommended).

Issue: Ghost Peaks (Derivatization)
  • Cause: Injection of excess BSTFA or septum bleed.

  • Fix: Ensure the reagent is fresh. Use low-bleed septa.[5] The "Si-O-Si" background ions (m/z 73, 147, 207) are common; use background subtraction.

References
  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

    • Key Insight: Explains stationary phase polarity and warns against using silyl
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved from [Link]

    • Key Insight: The regulatory standard for phenol analysis, detailing extraction and dual-column confirm
  • Agilent Technologies. (2018). Analysis of free fatty acids using DB-FATWAX UI. Application Note. Retrieved from [Link]

    • Key Insight: Demonstrates the capability of modern "Ultra Inert" Wax columns to handle acidic active compounds like phenols and fatty acids without derivatiz
  • Key Insight: Protocols for BSTFA/TMCS derivatization and reactivity orders (Phenols > Carboxylic Acids).

Sources

DPPH assay protocol for measuring antioxidant activity of phenols.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: DPPH Assay Protocol for Measuring Antioxidant Activity of Phenols Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the DPPH Radical Scavenging Assay for Phenolic Antioxidants

This document provides a comprehensive, field-proven guide to the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a fundamental method for evaluating the antioxidant capacity of phenolic compounds. Moving beyond a simple recitation of steps, this guide explains the causality behind the protocol, ensuring a robust and self-validating experimental design.

Foundational Principles: The Chemistry of Radical Scavenging

The DPPH assay is one of the most common and reliable methods for screening the antioxidant activity of various compounds, including phenols.[1][2] Its popularity stems from the stability of the DPPH radical and the simplicity of the spectrophotometric measurement.[3]

The Core Mechanism:

At its heart, the assay relies on the DPPH molecule, a stable free radical that possesses a deep violet color in solution due to its unpaired electron.[1][4][5] This color exhibits a maximum absorbance at approximately 517 nm. When a phenolic compound (or any hydrogen-donating antioxidant) is introduced, it donates a hydrogen atom or an electron to the DPPH radical.[6][7] This act of donation neutralizes the free radical, converting it to its reduced form, DPPH-H. This structural change results in a color change from deep violet to a pale yellow, leading to a measurable decrease in absorbance at 517 nm.[2][5] The degree of this discoloration is directly proportional to the radical scavenging potential of the phenolic compound being tested.[2]

For phenolic antioxidants, this reaction can proceed through several mechanisms, primarily:

  • Hydrogen Atom Transfer (HAT): The phenol directly donates a hydrogen atom from its hydroxyl group to the DPPH radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first transfers an electron to DPPH, forming a phenol radical cation and the DPPH anion. The phenol radical cation then releases a proton.[7]

The dominant mechanism can be influenced by factors such as the solvent used and the specific structure of the phenolic compound.[7][8]

Experimental Design: Materials, Reagents, and Setup

A successful assay is built on meticulously prepared reagents and calibrated equipment. Inaccurate concentrations or contaminated glassware are common sources of error that can invalidate results.

Category Item Key Considerations
Equipment UV-Vis Spectrophotometer or 96-well Microplate ReaderMust be capable of measuring absorbance at 517 nm.
Calibrated Micropipettes (P20, P200, P1000)Accuracy is critical for serial dilutions and reagent dispensing.[9]
Vortex MixerEnsures complete mixing of reagents and samples.
Amber Glassware / Aluminum FoilEssential for preparing and storing the light-sensitive DPPH solution.[10]
96-well Flat-Bottom MicroplatesRecommended for high-throughput screening.
Chemicals & Reagents 2,2-diphenyl-1-picrylhydrazyl (DPPH)High purity grade is required.
Methanol or Ethanol (Spectroscopic Grade)The solvent for DPPH and samples. Methanol is common, but ethanol can be a less toxic alternative.[10] The choice of solvent can influence reaction kinetics.[7]
Standard Antioxidant (e.g., Ascorbic Acid, Trolox, Gallic Acid)Used as a positive control and for comparative analysis. Gallic acid is an excellent standard for phenolic compound studies.[11]
Phenolic Test SamplesMust be fully dissolved in the chosen solvent. If not, dimethyl sulfoxide (DMSO) can be used for initial dissolution, followed by dilution in the primary solvent.[12]
Deionized WaterFor cleaning and specific buffer preparations if needed.

The Workflow: A Step-by-Step Protocol

This protocol is optimized for a 96-well plate format, which is efficient for analyzing multiple concentrations and replicates.

Part A: Preparation of Solutions
  • Expertise in Action: The concentration of the DPPH working solution is critical. Its absorbance must be high enough to provide a wide dynamic range but not so high that the spectrophotometer's detector is saturated. Adjusting the initial absorbance to ~1.0 is a field-proven standard.[10]

  • DPPH Stock Solution (0.2 mM):

    • Accurately weigh 7.89 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol (or ethanol) in a volumetric flask.

    • Wrap the flask in aluminum foil to protect it from light and store it at 4°C. This solution should be prepared fresh for best results, though it can be stable for a few days if stored properly.[13]

  • DPPH Working Solution:

    • Dilute the DPPH stock solution with methanol until the absorbance reading at 517 nm is approximately 1.00 ± 0.200.[10]

    • This solution must be prepared fresh before each assay and kept in the dark.

  • Standard Antioxidant Stock Solution (e.g., Gallic Acid, 1 mg/mL):

    • Weigh 10 mg of gallic acid and dissolve it in 10 mL of methanol.

  • Standard Working Solutions (Serial Dilutions):

    • Perform a serial dilution of the gallic acid stock solution to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). These concentrations will be used to generate a standard curve.

  • Test Sample Solutions:

    • Prepare a stock solution of your phenolic extract or compound (e.g., 1 mg/mL).

    • From this stock, prepare a series of dilutions similar to the standard antioxidant. It is crucial to test a range of concentrations to ensure some fall within the linear range of the assay, ideally bracketing the 50% inhibition point.[9]

Part B: Assay Execution in a 96-Well Plate
  • Trustworthiness through Controls: A self-validating protocol includes the right controls. The "Control" (often called a blank) establishes the maximum absorbance of the DPPH radical, while the "Sample Blank" accounts for any intrinsic color of the test sample, preventing false positives.[14]

  • Plate Mapping: Design your plate layout. Include wells for the control, sample blanks, standards, and test samples. All measurements should be performed in at least triplicate.[10]

  • Pipetting:

    • Sample/Standard Wells: Add 100 µL of each standard or sample dilution.

    • Control Wells: Add 100 µL of methanol.

    • Sample Blank Wells: Add 100 µL of each sample dilution.

  • Initiating the Reaction:

    • To all wells except the Sample Blanks, add 100 µL of the DPPH working solution.

    • To the Sample Blank wells, add 100 µL of methanol (to account for the sample's own absorbance).

  • Incubation:

    • Mix the plate gently for 1 minute.

    • Incubate the plate in complete darkness at room temperature for 30 minutes.[1][4][13] The dark incubation is mandatory as DPPH is light-sensitive and can degrade, leading to artificially low absorbance readings.[3]

  • Measurement:

    • Measure the absorbance of all wells at 517 nm using a microplate reader.[13]

Workflow Visualization

DPPH_Assay_Workflow cluster_prep Part A: Reagent Preparation cluster_assay Part B: Assay Execution (96-Well Plate) cluster_analysis Part C: Data Analysis P1 Prepare DPPH Stock (0.2 mM in Methanol) P4 Create DPPH Working Solution (Abs ~1.0 at 517 nm) P1->P4 P2 Prepare Standard Stock (e.g., 1 mg/mL Gallic Acid) P5 Create Standard Serial Dilutions P2->P5 P3 Prepare Sample Stock (e.g., 1 mg/mL Phenol) P6 Create Sample Serial Dilutions P3->P6 A2 Add DPPH Working Solution to Initiate Reaction P4->A2 A1 Pipette Samples, Standards, & Controls into Plate P5->A1 P6->A1 A1->A2 A3 Incubate in Dark (30 min, Room Temp) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Radical Scavenging Activity A4->D1 D2 Plot % Scavenging vs. Concentration D1->D2 D3 Determine IC50 Value via Linear Regression D2->D3

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Analysis: From Absorbance to Activity

The raw absorbance values are meaningless without proper calculation. The goal is to determine the IC50, the concentration of your sample required to scavenge 50% of the initial DPPH radicals. A lower IC50 value signifies higher antioxidant activity.

Step 1: Calculate Percent Radical Scavenging Activity (%RSA)

For each sample and standard concentration, calculate the %RSA using the following formula:[15]

%RSA = [ ( AControl - (ASample - ASample Blank) ) / AControl ] x 100

Where:

  • AControl: The average absorbance of the control wells (methanol + DPPH).

  • ASample: The average absorbance of the test sample wells (sample + DPPH).

  • ASample Blank: The average absorbance of the sample blank wells (sample + methanol). This correction is crucial for colored samples.[14]

Step 2: Determine the IC50 Value
  • Plot the Data: Create a scatter plot with the sample concentration on the x-axis and the corresponding %RSA on the y-axis.[16][17]

  • Linear Regression: Add a linear trendline to the data points that fall in the linear portion of the curve (typically between 20% and 80% inhibition). Display the equation of the line (y = mx + c) and the R² value on the chart.[15][18] An R² value close to 1.0 indicates a strong linear relationship and high-quality data.

  • Calculate IC50: The IC50 is the concentration (x) at which the scavenging activity (y) is 50%. Rearrange the linear equation to solve for x when y = 50.[17][18]

IC50 = (50 - c) / m

Where:

  • m: The slope of the trendline.

  • c: The y-intercept of the trendline.

Sample Data Presentation
Concentration (µg/mL)Avg. AbsorbanceCorrected Absorbance% RSA
Control (0)1.0521.0520.0%
100.8450.84519.7%
200.6310.63140.0%
300.4280.42859.3%
400.2150.21579.6%
IC50 (µg/mL) --25.3

This table assumes the sample blank absorbance was negligible. If not, the "Corrected Absorbance" would be (Avg. Absorbance - Sample Blank Absorbance).

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Solution(s)
Control Absorbance is Too Low/High Improperly prepared DPPH working solution; DPPH degradation due to light/age.Prepare DPPH solution fresh. Always measure its initial absorbance to ensure it is within the target range (~1.0) before starting the assay.
Inconsistent Replicate Readings Pipetting errors; incomplete mixing; temperature fluctuations across the plate.Calibrate pipettes regularly. Ensure thorough mixing after adding DPPH. Allow the plate to equilibrate to room temperature before reading.
Sample Precipitates in the Well Poor solubility of the sample in methanol/ethanol.Prepare the initial stock solution in a stronger solvent like DMSO, then dilute to the final concentration with methanol. Ensure the final DMSO concentration is low (<1%) and consistent across all wells.
Negative %RSA Values The sample absorbance is higher than the control. This can happen with highly colored samples where the sample blank correction is insufficient or if there is an interaction that increases absorbance.Re-evaluate the sample blank. Consider sample dilution. In rare cases, the compound may be a pro-oxidant in the specific assay conditions. The EPR-DPPH assay can be an alternative to avoid pigment interference.[14]
Non-Linear Curve at High Concentrations Saturation of the reaction (all DPPH has been scavenged); steric hindrance between antioxidant molecules at high concentrations.[10]This is expected. Use only the linear portion of the data to calculate the IC50. If necessary, test a wider range of lower concentrations to better define the linear region.

References

  • Gülçin, İ., & Alwasel, S. H. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • ResearchGate. (2021). How to properly perform a DPPH antioxidant activity analysis for active ingredient-loaded micelles?. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. Available at: [Link]

  • Antioxidant assay by DPPH Method \ Free radical scavening activity. (2020). YouTube. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC. Available at: [Link]

  • DPPH assay and TPC assays. (2024). YouTube. Available at: [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). YouTube. Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC. Available at: [Link]

  • Koyanagi, T., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link]

  • ResearchGate. (2015). Antioxidant activities of phenols in different solvents using DPPH assay. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • ResearchGate. (2018). How to calculate DPPH IC50 accurately?. ResearchGate. Available at: [Link]

  • Karadag, A., et al. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. PubMed. Available at: [Link]

  • Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. (2024). YouTube. Available at: [Link]

  • ResearchGate. (2024). Why don't the color and absorbance results match in the DPPH experiment?. ResearchGate. Available at: [Link]

  • Hidayat, T., et al. (2021). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. Available at: [Link]

Sources

Application Note: Quantifying the Reducing Power of 2-Isopropyl-6-methylphenol using the Ferric Reducing Antioxidant Power (FRAP) Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The evaluation of antioxidant capacity is a critical step in the development of novel therapeutics, dietary supplements, and food preservatives. Reactive oxygen species (ROS) contribute to oxidative stress, a state implicated in numerous pathologies, making the identification of potent antioxidants a key research objective.[1][2] Phenolic compounds are a well-established class of antioxidants, acting primarily by donating electrons or hydrogen atoms to neutralize free radicals.[3][4] 2-Isopropyl-6-methylphenol, a substituted phenol, is a compound of interest for its potential antioxidant activities.

This application note provides a detailed protocol and technical guidance for assessing the electron-donating capacity, or reducing power, of this compound using the Ferric Reducing Antioxidant Power (FRAP) assay. The FRAP assay is a robust, cost-effective, and high-throughput adaptable colorimetric method widely employed in antioxidant research.[5][6] It directly measures the ability of a compound to reduce a ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form, providing a direct proxy for its total antioxidant power.[2][7] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for quantifying the antioxidant potential of phenolic compounds.

Scientific Principle of the FRAP Assay

The FRAP assay is predicated on a straightforward redox reaction.[2] At a low pH of 3.6, antioxidants in the sample reduce the ferric iron (Fe³⁺) present in a colorless complex with 2,4,6-tripyridyl-s-triazine (TPTZ) to the ferrous iron (Fe²⁺) form.[5][7] This reduction results in the formation of an intensely blue-colored Fe²⁺-TPTZ complex.[1][7]

Reaction: Fe³⁺-TPTZ (Colorless Complex) + Antioxidant (e⁻ donor) → Fe²⁺-TPTZ (Blue Complex)

The intensity of the blue color is directly proportional to the amount of Fe²⁺ formed and, consequently, to the reducing power of the antioxidant sample.[8] This change is quantified by measuring the absorbance of the solution at a maximum wavelength of approximately 593 nm.[7] The results are typically expressed as equivalents of a known antioxidant standard, such as Trolox (a water-soluble vitamin E analog) or ferrous sulfate (FeSO₄).[9][10]

Scientist's Note (Causality): The acidic environment (pH 3.6) is critical for the assay's mechanism. It serves two main purposes: 1) It maintains iron solubility, preventing the precipitation of ferric hydroxide (Fe(OH)₃), and 2) It increases the redox potential, which facilitates the electron transfer from the antioxidant to the Fe³⁺-TPTZ complex.[9]

Experimental Workflow Overview

The following diagram outlines the complete workflow for the FRAP assay, from reagent preparation to the final data analysis.

FRAP_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis Reagent_Prep Reagent Preparation (Acetate Buffer, TPTZ, FeCl₃) Working_FRAP Prepare Fresh Working FRAP Reagent (10:1:1 ratio) Reagent_Prep->Working_FRAP Combine Add_FRAP Add Working FRAP Reagent to all wells Working_FRAP->Add_FRAP Standard_Prep Standard Preparation (Trolox/FeSO₄ Serial Dilutions) Dispense Dispense Standards, Samples, & Blanks into Plate Standard_Prep->Dispense Sample_Prep Sample Preparation (this compound Dilutions) Sample_Prep->Dispense Dispense->Add_FRAP Incubate Incubate (e.g., 4-10 min at 37°C) Add_FRAP->Incubate Measure Measure Absorbance (593 nm) Incubate->Measure Std_Curve Plot Standard Curve (Absorbance vs. Concentration) Measure->Std_Curve Lin_Reg Perform Linear Regression (y = mx + c, R² > 0.99) Std_Curve->Lin_Reg Calculate Calculate FRAP Value of Sample from Curve Lin_Reg->Calculate Report Report Results (e.g., µM Trolox Equivalents) Calculate->Report

Caption: Workflow for FRAP Assay of this compound.

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of reading absorbance at 593 nm.[8]

  • Calibrated micropipettes and tips.

  • 96-well clear, flat-bottom microplates.[8]

  • Vortex mixer.

  • Water bath or incubator set to 37°C.

  • Analytical balance.

  • Standard laboratory glassware.

Chemicals and Reagents
  • This compound (Test Compound), ≥98% purity.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (Standard).

  • Sodium acetate trihydrate (CH₃COONa·3H₂O).

  • Glacial acetic acid .

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) .

  • Hydrochloric acid (HCl) .

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) .

  • Methanol or Ethanol (HPLC grade, for dissolving the test compound).

  • Deionized water .

Detailed Protocols

Preparation of Stock Solutions

Scientist's Note (Trustworthiness): The accuracy of the assay is critically dependent on the precise preparation of these reagents. Use freshly deionized water and ensure all glassware is scrupulously clean. Prepare TPTZ and FeCl₃ solutions fresh on the day of the assay.[11]

  • 300 mM Acetate Buffer (pH 3.6):

    • Dissolve 3.1 g of sodium acetate trihydrate in approximately 800 mL of deionized water.[12]

    • Add 16 mL of glacial acetic acid.[12]

    • Adjust the final volume to 1 L with deionized water.

    • Confirm the pH is 3.6 using a calibrated pH meter. Store at 4°C.

  • 10 mM TPTZ Solution:

    • Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[12]

    • Gentle warming in a water bath (up to 50°C) may be required to fully dissolve the TPTZ.[11]

    • This solution should be prepared fresh and protected from light.

  • 20 mM FeCl₃ Solution:

    • Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[12]

    • Ensure the crystals are fully dissolved. This solution must be prepared fresh.

Preparation of Working FRAP Reagent

Critical Step: The working FRAP reagent is light-sensitive and must be prepared fresh immediately before use.[12] A pale straw color is expected; if the solution has a blue tinge, it indicates contamination with ferrous ions and must be discarded.[11]

  • Combine the Acetate Buffer , TPTZ Solution , and FeCl₃ Solution in a volumetric ratio of 10:1:1 .

  • For example, to make 12 mL of working reagent, mix 10 mL of Acetate Buffer, 1 mL of TPTZ Solution, and 1 mL of FeCl₃ Solution.

  • Vortex thoroughly and pre-warm to 37°C in a water bath before use.

Preparation of Standard Curve (Trolox)

A standard curve is essential for quantifying the results. Trolox is a common standard for this purpose.[10]

  • Prepare a 1 mM Trolox Stock Solution: Dissolve 25.03 mg of Trolox in 100 mL of methanol or ethanol.

  • Prepare Serial Dilutions: Perform a serial dilution of the stock solution using the appropriate solvent to create a range of concentrations (e.g., 100 µM to 1000 µM). An example dilution scheme is provided in the table below.

StandardConcentration (µM)Volume of Stock/Previous Std.Volume of Solvent
S110001 mL of 1 mM Stock0 mL
S2500500 µL of S1500 µL
S3250500 µL of S2500 µL
S4125500 µL of S3500 µL
S562.5500 µL of S4500 µL
S631.25500 µL of S5500 µL
Blank00 µL1000 µL
Preparation of Test Sample
  • Stock Solution: Prepare a 1 mg/mL (or a suitable molar concentration) stock solution of this compound in methanol or ethanol.

  • Working Dilutions: Prepare a range of dilutions from the stock solution. It is recommended to test several concentrations to ensure at least one falls within the linear range of the standard curve.

Assay Procedure (96-Well Plate Format)
  • Plate Setup: Add 20 µL of each standard dilution, test sample dilution, and solvent (for the blank) into separate wells of a 96-well plate. Perform all measurements in triplicate for statistical validity.

  • Reagent Addition: Add 180 µL of the pre-warmed (37°C) working FRAP reagent to each well.[1]

  • Incubation: Mix gently on a plate shaker or by pipetting. Incubate the plate for exactly 4 to 10 minutes at 37°C.[5][13]

    • Scientist's Note (Kinetics): The reaction time is a critical parameter. While many phenols react quickly, some may react more slowly.[7][14] It is advisable to perform a kinetic study for this compound by taking readings at multiple time points (e.g., 4, 10, 20, 30 minutes) during initial validation to determine the optimal endpoint.

  • Measurement: Read the absorbance of the plate at 593 nm using a microplate reader.

Data Analysis and Interpretation

  • Correct for Blank: Subtract the absorbance of the blank (solvent + FRAP reagent) from the absorbance readings of all standards and samples.

  • Generate Standard Curve: Plot the blank-corrected absorbance values of the standards (Y-axis) against their corresponding concentrations in µM (X-axis).

  • Linear Regression: Perform a linear regression on the standard curve data. The resulting equation will be in the form y = mx + c , where 'y' is absorbance, 'm' is the slope, and 'x' is the concentration. The coefficient of determination (R²) should be > 0.99 to ensure linearity and reliability.

  • Calculate FRAP Value: Use the equation from the standard curve to calculate the concentration of the test sample.

    • FRAP Value (µM Trolox Equivalent, TE) = (Absorbance of Sample - c) / m

  • Report Results: The final reducing power of this compound should be expressed as µM Trolox Equivalents (TE) per mg or per µmol of the compound, accounting for any dilution factors used.

Example Data Presentation
SampleConcentrationAbsorbance (593 nm) (Mean ± SD, n=3)Blank-Corrected AbsorbanceCalculated FRAP Value (µM TE)
Blank0 µM0.095 ± 0.0040.0000.0
Trolox Std125 µM0.345 ± 0.0110.250125.0
Trolox Std250 µM0.598 ± 0.0150.503250.0
Trolox Std500 µM1.102 ± 0.0211.007500.0
2-IP-6-MP50 µg/mL0.855 ± 0.0180.760Calculated from std. curve

Standard Curve Example:y = 0.002x + 0.091; R² = 0.999

Conclusion and Best Practices

This application note provides a validated, step-by-step protocol for determining the reducing power of this compound. The FRAP assay is a direct and reliable measure of electron-donating antioxidant capacity. For robust and reproducible results, meticulous preparation of fresh reagents, precise timing, and the generation of a high-quality standard curve are paramount. Researchers should consider the specific chemical nature of their test compounds, as reaction kinetics can vary. By adhering to this protocol, drug development professionals and scientists can effectively screen and quantify the antioxidant potential of novel phenolic compounds.

References

  • Frap Assay Protocol . Scribd. [Link]

  • FRAP Antioxidant Assay Kit . Zen-Bio. [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay . Ultimate Treat. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit . Cell Biolabs, Inc. [Link]

  • detailed protocol for FRAP assay . Filo. [Link]

  • Ferric Reducing Antioxidant Power Assay | FRAP Assay . YouTube. [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066 . G-Biosciences. [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS . ResearchGate. [Link]

  • Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes . National Institutes of Health (NIH). [Link]

  • Different values obtained by the FRAP method for the determination of slowly and rapidly reacting phenols . AKJournals. [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods . MDPI. [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity . National Institutes of Health (NIH). [Link]

  • Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol) . ResearchGate. [Link]

  • Trolox standard curve with FRAP assayed value . ResearchGate. [Link]

  • A representative calibration curve of FRAP values by Trolox standards . ResearchGate. [Link]

  • The antioxidant potential of propofol (2,6-diisopropylphenol) . PubMed. [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach . MDPI. [Link]

  • SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS . VNU Journal of Science: Medical and Pharmaceutical Sciences. [Link]

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E . Phantom Plastics. [Link]

Sources

Application Note: 2-Isopropyl-6-methylphenol (2,6-IPMP) as a Sterically Hindered Positive Control in Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the specific utility of 2-Isopropyl-6-methylphenol (CAS: 3228-04-4), also known as o-thymol, as a specialized positive control in antioxidant assays. Unlike common controls (e.g., Ascorbic Acid, Trolox), 2,6-IPMP possesses a unique 2,6-disubstituted phenolic structure. This steric arrangement makes it an ideal Structure-Activity Relationship (SAR) benchmark for evaluating the kinetic stability of novel antioxidants and distinguishing between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

This guide provides high-precision protocols for using 2,6-IPMP to validate steric hindrance effects in radical scavenging assays, specifically DPPH and Lipid Peroxidation models.

Scientific Rationale & Mechanism

The "Ortho-Effect" and Steric Hindrance

In antioxidant chemistry, the position of substituents on the phenol ring dictates reactivity. Standard Thymol (2-isopropyl-5-methylphenol) has one ortho-substituent. In contrast, This compound features substituents at both ortho positions (2 and 6) flanking the hydroxyl group.

This structural modification creates a "steric shield" around the phenolic oxygen, resulting in two critical behaviors:

  • Kinetic Stabilization: It slows the rate of initial radical attack compared to unhindered phenols, preventing rapid consumption by minor reactive species.

  • Radical Longevity: Once the hydrogen is donated, the resulting phenoxyl radical is sterically protected from rapid coupling (dimerization), allowing it to function effectively as a chain-breaking antioxidant in lipid environments.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

2,6-IPMP functions primarily via the HAT mechanism.[1] The steric bulk suppresses the SET pathway, making it a "pure" HAT control.



Where


 is the inhibition rate constant. For 2,6-IPMP, 

is lower than unhindered phenols but the stoichiometric factor (number of radicals trapped) is often higher due to the stability of

.
Structural Comparison Pathway

The following diagram illustrates the structural relationship and the steric shielding effect.

G Thymol Thymol (2-isopropyl-5-methylphenol) Moderate Steric Hindrance HAT Hydrogen Atom Transfer (HAT) Thymol->HAT Fast Kinetics IPMP This compound (2,6-Disubstituted) High Steric Hindrance IPMP->HAT Controlled Kinetics (Steric Shield) Radical Peroxyl Radical (ROO•) Radical->HAT Attacks -OH Phenoxyl Stable Phenoxyl Radical HAT->Phenoxyl Chain Breaking

Figure 1: Comparative mechanistic pathway showing the steric influence of 2,6-IPMP on Hydrogen Atom Transfer (HAT).

Experimental Protocols

Protocol A: Kinetic DPPH Scavenging Assay

Standard DPPH protocols (30 min incubation) often underestimate the potency of hindered phenols like 2,6-IPMP because the steric bulk slows the reaction rate. This kinetic protocol corrects for that bias.

Objective: Determine the


 and Time to Equilibrium (

) of 2,6-IPMP.
Reagents & Preparation
  • DPPH Stock (0.2 mM): Dissolve 7.89 mg of 2,2-diphenyl-1-picrylhydrazyl in 100 mL of HPLC-grade Methanol. Prepare fresh and protect from light.[2]

  • 2,6-IPMP Stock (10 mM): Dissolve 15.0 mg of this compound (MW: 150.22 g/mol ) in 10 mL Methanol.

  • Positive Control Reference: Trolox (standard unhindered control).

Workflow Steps
  • Dilution Series: Prepare 5 concentrations of 2,6-IPMP ranging from 10 µM to 500 µM in Methanol.

  • Plate Setup: Use a 96-well clear bottom plate.

    • Add 20 µL of Sample/Standard per well.

    • Add 180 µL of DPPH Stock solution.

  • Kinetic Measurement:

    • Immediately place in a plate reader.

    • Read Absorbance at 517 nm .

    • Crucial Step: Set kinetic loop to read every 60 seconds for 60 minutes .

  • Blanking: Run a Methanol + DPPH blank to correct for radical decay.

Data Analysis

Calculate the % Inhibition at each time point (


):


Interpretation:

  • Unhindered (Trolox): Reaches plateau in < 5 mins.

  • Hindered (2,6-IPMP): Shows a slow, steady rise in inhibition, often reaching equilibrium at 30–45 mins.

  • Report: Report the

    
     at 
    
    
    
    min, not
    
    
    min.
Protocol B: Inhibition of Lipid Peroxidation (TBARS)

2,6-IPMP excels in lipid emulsions due to its lipophilicity and ability to arrest chain propagation.

Objective: Measure the ability of 2,6-IPMP to prevent oxidation of linoleic acid emulsions.

Reagents
  • Linoleic Acid Emulsion: 250 µL Linoleic acid + 250 µL Tween-20 in 50 mL Phosphate Buffer (pH 7.4). Homogenize/sonicate until milky white.

  • Initiator: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - 10 mM in buffer.

  • TBA Reagent: 0.67% Thiobarbituric acid in 50% Acetic Acid.

Workflow Steps
  • Incubation:

    • Mix 1.0 mL Emulsion + 100 µL 2,6-IPMP (various concentrations in EtOH) + 100 µL AAPH.

    • Incubate at 37°C for 2 hours in the dark.

  • Termination:

    • Add 1.0 mL TBA Reagent.

    • Heat at 95°C for 60 minutes (water bath).

    • Cool on ice; centrifuge at 3000 rpm for 10 mins.

  • Measurement:

    • Measure absorbance of the supernatant at 532 nm .

Workflow Visualization

TBARS cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction Step1 Linoleic Acid Emulsion (Substrate) Incubate Incubate 37°C, 2 hrs (Chain Propagation) Step1->Incubate Step2 Add 2,6-IPMP (Inhibitor) Step2->Incubate Step3 Add AAPH (Radical Initiator) Step3->Incubate Stop Add TBA Reagent Heat 95°C Incubate->Stop Read Quantify Malondialdehyde (MDA) (Pink Chromogen) Stop->Read Read Abs @ 532nm

Figure 2: Workflow for TBARS Lipid Peroxidation Assay using 2,6-IPMP.

Expected Results & Data Interpretation

When using 2,6-IPMP as a control, your data should reflect its steric nature. Use the table below to validate your assay performance.

ParameterUnhindered Control (e.g., Trolox/Thymol)Hindered Control (2,6-IPMP)Interpretation
DPPH Reaction Rate Fast (Plateau < 5 min)Slow (Plateau > 30 min)Confirms steric shielding of the -OH group.
Stoichiometric Factor (

)
Typically ~2.0Typically 1.5 – 2.02,6-IPMP traps 2 radicals but at a slower rate.
Lipid Protection ModerateHighHindered phenols persist longer in lipid phases, breaking chains effectively.
Solvent Effect Activity drops in alcoholsActivity drops significantly in alcoholsH-bonding solvents interfere with HAT mechanism.
Calculation of Stoichiometric Factor ( )

To rigorously validate the control, calculate


 using the lag-phase method in the lipid peroxidation assay:


  • 
    : Rate of initiation (controlled by AAPH concentration).
    
  • 
    : Lag time (induction period length in seconds).
    
  • 
    : Concentration of 2,6-IPMP.
    

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 76665, this compound.
    • [Link]

  • Antioxidant Mechanism of Hindered Phenols

    • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649.
    • [Link]

  • Comparative SAR of Thymol Isomers

    • Yanishlieva, N. V., Marinova, E. M., Gordon, M. H., & Raneva, V. G. (1999). Antioxidant activity and mechanism of action of thymol and carvacrol in two lipid systems. Food Chemistry, 64(1), 59-66.
    • [Link]

  • Kinetic Considerations in DPPH Assays

    • Xie, J., & Schaich, K. M. (2014). Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Polygonatum odoratum (Mill.) Druce. Journal of Agricultural and Food Chemistry. (Discusses the importance of reaction time for hindered phenols).
    • [Link]

Sources

Application of 2-Isopropyl-6-methylphenol as a reactive alkylating agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 2-Isopropyl-6-methylphenol in Alkylation Reactions and Derivative Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key substrate in alkylation reactions. While the title compound is a product of alkylation, its true value in subsequent synthesis lies in its role as a nucleophilic building block for creating more complex molecules. This guide elucidates the principles behind its reactivity, provides detailed protocols for its derivatization, and discusses the broader applications of the resulting products.

Introduction: Understanding the Role of this compound

This compound, a disubstituted phenolic compound, is a valuable intermediate in the synthesis of specialized chemicals.[1] Its structure, featuring both a methyl and a sterically demanding isopropyl group ortho to the hydroxyl moiety, dictates its unique reactivity. In the context of alkylation, it is crucial to understand that this molecule functions not as an alkylating agent, but as a nucleophilic substrate . The electron-rich aromatic ring and the reactive hydroxyl group are the sites for electrophilic attack by alkylating agents.

The strategic placement of the alkyl groups influences the regioselectivity of further reactions, making it a powerful starting material for designing molecules with precise structural features, a critical aspect in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This guide will explore how to leverage the inherent chemical properties of this compound for targeted synthetic outcomes.

Chemical Properties and Strategic Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The hydroxyl (-OH) group is a potent activating group, increasing the electron density of the aromatic ring through resonance, thereby facilitating electrophilic aromatic substitution. However, the bulky isopropyl group provides significant steric hindrance around the C2 and C6 positions, influencing which reaction pathways are favored.

Key Reactive Sites:

  • Phenolic Oxygen (O-Alkylation): The hydroxyl proton is acidic and can be removed by a base to form a highly nucleophilic phenoxide ion. This ion readily attacks alkylating agents in nucleophilic substitution reactions (e.g., Williamson ether synthesis) to form ethers.[3] This is often the most kinetically and thermodynamically favorable pathway under basic conditions.

  • Aromatic Ring (C-Alkylation): The aromatic ring can undergo further electrophilic substitution, primarily at the para-position (C4), which is sterically accessible and electronically activated by the hydroxyl group. Friedel-Crafts type reactions can achieve this, though they may require stronger catalysts and harsher conditions to overcome the deactivating effect of catalyst coordination with the hydroxyl group.[4][5]

The choice between O- and C-alkylation can be finely tuned by selecting the appropriate reaction conditions, such as the catalyst, solvent, and temperature.[4]

G cluster_0 This compound cluster_1 Reaction Pathways start This compound o_alk O-Alkylation (Ether Synthesis) start->o_alk Base (e.g., NaH, K₂CO₃) Alkyl Halide (R-X) c_alk C-Alkylation (Ring Substitution) start->c_alk Lewis Acid (e.g., AlCl₃) Alkene/Alkyl Halide

Figure 1: Competing O- and C-alkylation pathways for this compound.

Application in Derivative Synthesis: Building Blocks for Drug Discovery

Substituted phenols are foundational motifs in a vast array of pharmaceutical drugs.[2] The derivatives of this compound, particularly its ethers and further alkylated forms, serve as precursors for generating novel molecular entities. For instance, thymol (an isomer, 2-isopropyl-5-methylphenol) and its derivatives are known to possess significant antimicrobial properties.[6] Chlorinated derivatives, in particular, have shown synergistic antimicrobial activity against resistant bacterial strains like MRSA.[6] This highlights the potential for synthesizing and screening derivatives of this compound for biological activity.

By incorporating this scaffold, drug development professionals can explore new chemical space, potentially leading to the discovery of novel therapeutics with enhanced efficacy or improved pharmacological profiles.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps. Adherence to safety protocols is paramount.

Safety and Handling Precautions

This compound and related alkylating agents present several hazards. They can be corrosive, toxic if swallowed or inhaled, and may cause severe skin and eye damage.[7][8] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Mandatory PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles

  • Flame-retardant lab coat

  • Closed-toe shoes

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[8]

G cluster_0 Safety Workflow prep 1. Risk Assessment (Review SDS) ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep->ppe hood 3. Work in Fume Hood ppe->hood handling 4. Controlled Reagent Addition hood->handling waste 5. Segregate Hazardous Waste handling->waste decon 6. Decontaminate Glassware & Surfaces waste->decon

Figure 2: Standard safety workflow for handling phenolic compounds and alkylating agents.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol details the synthesis of 2-isopropoxy-1-methyl-3-isopropylbenzene, a representative ether derivative.

Objective: To demonstrate a reliable method for the selective O-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Iodomethane or Ethyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the phenol in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, which is a much stronger nucleophile. The evolution of hydrogen gas will be observed.

  • Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Add the alkyl halide (1.2 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G start Start: Reactant Preparation deprotonate Deprotonation (Phenol + NaH in THF at 0°C) start->deprotonate Inert Atmosphere alkylate Alkylation (Add Alkyl Halide, warm to RT) deprotonate->alkylate Stir 30 min quench Reaction Quench (Add aq. NH₄Cl) alkylate->quench Stir Overnight extract Aqueous Workup (Extraction with DCM) quench->extract dry Drying & Concentration (Dry with MgSO₄, Rotovap) extract->dry purify Purification (Column Chromatography) dry->purify

Figure 3: Experimental workflow for the O-alkylation of this compound.

Protocol 2: C-Alkylation via Friedel-Crafts Reaction

This protocol outlines a general procedure for the alkylation of the aromatic ring, targeting the C4 position.

Objective: To install an alkyl group onto the aromatic ring of this compound.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Alkylating agent (e.g., tert-butyl chloride or propene)

  • Anhydrous solvent (e.g., Dichloromethane or Nitrobenzene)

  • Hydrochloric acid (1M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in the chosen anhydrous solvent.

  • Reactant Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in the same solvent dropwise. Causality: The Lewis acid (AlCl₃) will coordinate with the phenolic oxygen, which can deactivate the ring. A slight excess of catalyst is used to ensure enough is available to activate the alkylating agent.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise, maintaining the temperature at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture over ice and 1M HCl to decompose the aluminum complexes.

  • Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Data Summary and Expected Outcomes

The success of these reactions is highly dependent on precise control of reaction parameters. The following table provides an example of expected outcomes based on analogous phenol alkylation reactions.

ParameterO-Alkylation (Protocol 1)C-Alkylation (Protocol 2)Rationale
Primary Product Aryl EtherC4-Alkylated PhenolO-alkylation is favored under basic conditions; C-alkylation under acidic (Lewis acid) conditions.
Typical Yield >85%40-60%O-alkylation is generally more efficient and selective. C-alkylation can have side products.
Key Byproducts Unreacted starting materialDi-alkylated products, isomersSteric hindrance minimizes over-alkylation, but some may occur at the less hindered C4 position.
Temp. Control Critical for initiation (0°C)Critical to control selectivityLow temperature minimizes side reactions and ensures controlled generation of the electrophile.

Conclusion

This compound is a versatile and strategic starting material for synthesizing complex organic molecules. By understanding its inherent reactivity and carefully selecting reaction conditions, researchers can selectively functionalize either the hydroxyl group or the aromatic ring. The protocols and principles outlined in this guide provide a robust framework for utilizing this compound as a nucleophilic substrate in alkylation reactions, paving the way for applications in drug discovery, materials science, and fine chemical synthesis.

References

  • Nandiwale, K. Y., et al. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61). Available at: [Link]

  • Yadav, G. D., & Salgaonkar, S. S. (2005). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research, 44(23). Available at: [Link]

  • Mougeot, R., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23). Available at: [Link]

  • Scribd. (n.d.). Propofol Synthesis. Available at: [Link]

  • Google Patents. (2011). Method for synthesizing propofol by utilizing aluminum catalyst taking reactant 2-isopropyl phenol as ligand. CN102503776A.
  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5). Available at: [Link]

  • Google Patents. (1958). Process for the alkylation of phenols. US2841623A.
  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • Nandiwale, K. Y., et al. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. ResearchGate. Available at: [Link]

  • Google Patents. (2005). Alkylation catalyst and method for making alkylated phenols. WO2005009936A1.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Available at: [Link]

  • Lee, K., et al. (2019). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Management guidelines for preventing exposure to antineoplastics. PMC. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

  • Pan American Health Organization (PAHO). (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Available at: [Link]

  • ResearchGate. (2018). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Available at: [Link]

  • S. G. D. Williams, et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

  • IDEAS/RePEc. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Available at: [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • ResearchGate. (2016). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Available at: [Link]

  • SIELC Technologies. (n.d.). 2-Isopropyl-4-methylphenol. Available at: [Link]

Sources

Supercritical fluid chromatography (SFC) for chiral separation of phenol isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Chiral Separation of Phenolic Isomers via Supercritical Fluid Chromatography (SFC)

Executive Summary

This guide provides a comprehensive protocol for the chiral separation of phenolic compounds, specifically focusing on atropisomers (e.g., BINOL derivatives) and structural isomers using Supercritical Fluid Chromatography (SFC). While phenols are notorious for peak tailing due to their acidity and hydrogen-bonding capability, SFC offers a superior alternative to Normal Phase HPLC (NP-HPLC) by providing 3-10x faster throughput, reduced solvent consumption, and unique selectivity derived from the compressibility of CO₂.

Introduction & Mechanistic Insight

The Challenge: Phenolic Acidity and Silanol Interactions

Phenolic compounds (


) present a specific chromatographic challenge. On silica-based Chiral Stationary Phases (CSPs), the acidic protons of phenols interact strongly with residual silanols (

) on the stationary phase support.
  • Consequence: This results in severe peak tailing, retention time shifts, and poor resolution (

    
    ).[1]
    
  • The SFC Advantage: Supercritical CO₂ is non-polar.[2] When mixed with an alcohol co-solvent (modifier), it creates a tunable mobile phase.[1] However, the key to sharp phenolic peaks lies in the "Acidic Shielding" strategy.

The Solution: The "Acidic Shielding" Mechanism

In SFC, CO₂ reacts with alcohol modifiers (e.g., Methanol) to form transient alkylcarbonic acids, lowering the apparent pH to ~4-5. While this helps, it is often insufficient to fully suppress silanol activity.[1]

  • Expert Insight: The addition of a stronger acid (e.g., Trifluoroacetic acid [TFA] or Citric Acid) is mandatory for phenols. These additives compete for the active silanol sites, effectively "shielding" them from the analyte, resulting in symmetrical peaks.[1]

Method Development Strategy (Logic Flow)

The following diagram illustrates the decision matrix for developing a robust chiral method for phenols.

MethodDevelopment Start Start: Racemic Phenol Sample Screening Primary Screening (4 Columns x 3 Co-Solvents) Start->Screening CheckRes Check Resolution (Rs) & Peak Shape Screening->CheckRes Optimization Optimization Phase CheckRes->Optimization Rs > 1.5 but Tailing Additives Add Acidic Additive (0.1% TFA or Formic Acid) CheckRes->Additives Severe Tailing FinalMethod Final Method Validation CheckRes->FinalMethod Perfect Separation Gradient Gradient Optimization (e.g., 5% to 40% MeOH) Optimization->Gradient Additives->CheckRes Gradient->FinalMethod

Figure 1: Strategic workflow for chiral method development targeting phenolic compounds.

Experimental Protocols

Protocol A: The "Golden Square" Screening

Objective: Identify the correct Polysaccharide-based CSP and Mobile Phase combination.

Materials:

  • Columns: Chiralpak IA, IB, IC, IG (Immobilized phases preferred for durability).[1]

  • Mobile Phase A: CO₂ (SFC Grade).[3]

  • Mobile Phase B (Co-Solvents): Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

Step-by-Step Procedure:

  • System Prep: Purge modifier lines with 100% MeOH. Ensure Back Pressure Regulator (BPR) is set to 120 bar (standard starting point).

  • Sample Prep: Dissolve racemate in EtOH or MeOH at 1 mg/mL. Note: Avoid dissolving in pure DMSO as it can cause pressure spikes in SFC.

  • Gradient Screen: Run a generic gradient on all 4 columns using MeOH as the co-solvent.

    • Gradient: 5% to 50% B over 5 minutes.

    • Flow: 3.0 mL/min (for 4.6mm ID columns).

    • Temp: 40°C.

  • Evaluation: Identify the column providing the highest selectivity (

    
    ). If 
    
    
    
    , switch co-solvent to IPA (provides higher resolution due to steric bulk) or EtOH.[1]
Protocol B: Optimization for Phenolic Atropisomers (e.g., BINOL)

Objective: Eliminate tailing and maximize resolution for scale-up.

Prerequisite: Best column identified from Protocol A (e.g., Chiralpak AD-H or IA).[1]

Step-by-Step Procedure:

  • Additive Introduction: Prepare Mobile Phase B with 0.1% (v/v) Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .

    • Why: TFA is stronger and ensures complete suppression of silanols.

  • Isocratic Transition: Convert the successful gradient retention time into an isocratic hold.

    • Rule of Thumb: If elution occurred at 20% B in the gradient, start isocratic optimization at 15% B.[1]

  • Pressure Tuning: Increase BPR from 120 bar to 150 bar.

    • Effect: Higher density CO₂ often improves solubility of polar phenols, sharpening the peak.

  • Temperature Tuning: Scan 35°C, 40°C, and 45°C.

    • Insight: Lower temperatures generally increase separation factors (

      
      ) for chiral separations (enthalpy driven).
      

Case Study: Separation of 1,1'-Bi-2-naphthol (BINOL)

Analyte: BINOL (Axial chirality/Atropisomer). Challenge: Classic phenolic tailing; solubility issues in pure CO₂.

Optimized Conditions:

Parameter Setting Rationale
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) Amylose helices provide ideal cavity size for naphthyl rings.[1]
Mobile Phase CO₂ / Methanol (85:15) Methanol maximizes solubility.

| Additive | 0.1% TFA | CRITICAL: Eliminates peak tailing (


 improved from 1.8 to 1.1). |
| Flow Rate  | 3.0 mL/min | High throughput enabled by low viscosity of CO₂. |
| Temp / Pressure  | 40°C / 120 bar | Standard density balance.[1] |
| Detection  | UV @ 230 nm | Max absorbance for naphthyl group. |

Results:

  • Resolution (

    
    ):  > 8.0 (Baseline separation).
    
  • Analysis Time: < 3.0 minutes.

  • Throughput: 5x faster than Normal Phase Hexane/IPA methods.

Troubleshooting & Self-Validation

To ensure the method is "Self-Validating" (Trustworthiness), perform these checks:

  • System Suitability Test (SST):

    • Inject a standard (e.g., Trans-Stilbene Oxide or a known fraction of your phenol) every 10 runs.

    • Acceptance Criteria: Retention time drift < 2%; Tailing Factor (

      
      ) < 1.2.
      
  • The "Memory Effect" Check:

    • If switching between basic (diethylamine) and acidic (TFA) additives, flush the column with 100% Ethanol/Methanol (no CO2) for 30 mins.

    • Warning: Acidic additives can adsorb to the column. Dedicated columns for acidic vs. basic separations are recommended to prevent selectivity changes.

  • Solubility Crash:

    • If pressure spikes occur, the phenol may be precipitating in the CO₂/Modifier mixing zone.

    • Fix: Increase the % Modifier (never go below 5% for polar phenols) or increase Back Pressure to 150+ bar.

References

  • Waters Corporation. (2022). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Retrieved from [Link]

  • Daicel Chiral Technologies. (2023). Chiralpak IA to IG SFC Mode Instruction Manual. Retrieved from [Link]

  • West, C., & Lesellier, E. (2017).[1] Unravelling the Effects of Mobile Phase Additives in Supercritical Fluid Chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development. Retrieved from [Link]

  • Toribio, L., et al. (2018).[1] Enantiomeric separation of chiral pharmaceuticals by SFC. Journal of Chromatography B. (Contextual citation on BINOL separation efficiency).

Sources

Troubleshooting & Optimization

Technical Support Center: Phenol Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Side Reaction Mitigation & Selectivity Control Assigned Specialist: Senior Application Scientist

Mission Statement

This guide addresses the kinetic and thermodynamic challenges inherent to phenol alkylation. Phenol is an ambident nucleophile, creating a bifurcation in reaction pathways (C- vs. O-alkylation) that often frustrates precise synthesis. Furthermore, the electron-rich nature of the phenolic ring predisposes the system to "runaway" polyalkylation.

This document provides troubleshooting workflows, mechanistic insights, and validated protocols to restore control over your reaction parameters.

Module 1: Regioselectivity (O- vs. C-Alkylation)

User Query: "I am targeting the ring-substituted product (C-alkylation), but NMR indicates a significant presence of the ether (O-alkylation). How do I reverse this selectivity?"

Root Cause Analysis: The Ambident Nucleophile

Phenol possesses two nucleophilic sites: the "hard" oxygen (phenoxide) and the "soft" carbon ring (ortho/para positions).

  • O-Alkylation (Etherification): Favored by hard electrophiles and basic conditions where the phenoxide anion is free. This is essentially a Williamson Ether Synthesis.[1]

  • C-Alkylation (Friedel-Crafts): Favored by soft electrophiles (carbocations) and acidic conditions where the oxygen is protonated or complexed, rendering it less nucleophilic while the ring remains active.

Troubleshooting Workflow
VariableCondition favoring O-Alkylation (Ether)Condition favoring C-Alkylation (Ring)
Catalyst Basic (NaH, K₂CO₃, NaOH)Acidic (Lewis Acids: AlCl₃, BF₃; Brønsted: H₂SO₄, HF)
Solvent Polar Aprotic (DMF, DMSO, Acetone) Solvates cation, leaves O⁻ naked/reactive.Protic (Water, Alcohols, TFE) or Non-polar H-bonds to O⁻, shielding it.[2]
Temperature Low to ModerateHigh (Thermodynamic control often favors C-alkyl)
Electrophile Alkyl Halides (Sₙ2 mechanism)Alkenes, Alcohols (Carbocation mechanism)
Corrective Action Plan
  • Switch to Acid Catalysis: If you are using basic conditions, stop. Switch to a Lewis Acid (e.g., AlCl₃, FeCl₃) or a Solid Acid catalyst (see Protocol A).

  • Solvent Swap: If using DMF or DMSO, switch to a non-polar solvent (DCM, Toluene) or a protic solvent (Trifluoroethanol) which hydrogen-bonds to the phenoxide oxygen, effectively "blocking" it and forcing the electrophile to the carbon ring [1].

  • The "Claisen" Fix: If you have already made the allyl ether, you can salvage the batch by heating it (>200°C). This induces a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) to move the allyl group to the ortho carbon [2].

Module 2: Polyalkylation (The "Runaway" Reaction)

User Query: "I am trying to synthesize the mono-alkylated phenol, but I am getting a mixture of di- and tri-substituted products. The reaction won't stop."

Root Cause Analysis: Electronic Activation

This is a classic issue in electrophilic aromatic substitution (EAS). The alkyl group introduced is an Electron Donating Group (EDG) .

  • Mechanism: The product (alkylphenol) is more nucleophilic than the starting material (phenol).

  • Result: The electrophile preferentially attacks the product rather than the starting material, leading to polyalkylation.

Troubleshooting Workflow

1. Stoichiometric Control (The Golden Rule) You must statistically starve the reaction of the electrophile.

Ratio (Phenol : Electrophile)Predicted Outcome
1 : 1 Significant mixture of Mono-, Di-, and unreacted Phenol.
1 : >1 Predominantly Di- and Tri-alkylated products.[3]
5 : 1 to 10 : 1 High selectivity for Mono-alkylation.

2. Steric Hindrance Strategy If the para position is the target, use a bulky electrophile (e.g., tert-butyl chloride). The steric bulk will discourage ortho attack and make a second addition adjacent to the hydroxyl group thermodynamically unfavorable.

3. Catalyst Deactivation (Alternative) Use a solid acid catalyst with restricted pore sizes (Zeolites like H-ZSM-5). The "Shape Selectivity" of the pores can physically prevent the formation or diffusion of bulky di-alkylated products [3].

Module 3: Isomerization & Thermal Stability

User Query: "My product distribution changes over time. I initially see the ortho-isomer, but it converts to the para-isomer upon prolonged heating."

Root Cause Analysis: Kinetic vs. Thermodynamic Control

Phenol alkylation is often reversible under acid catalysis.

  • Kinetic Product (Ortho): Forms fastest due to proximity to the activating -OH group (and sometimes coordination of the catalyst to the oxygen).

  • Thermodynamic Product (Para): More stable due to lower steric hindrance.

  • Migration: Given enough thermal energy and time, the alkyl group will detach (retro-Friedel-Crafts) and re-attach at the more stable para position [4].

Visualizing the Pathway

The following diagram illustrates the decision matrix for selectivity and the migration pathways.

PhenolAlkylation Start Phenol + Electrophile Condition Check Conditions Start->Condition Base Basic / Polar Aprotic Condition->Base Hard Electrophile Acid Acidic / Non-polar Condition->Acid Soft Electrophile Ether O-Alkylation (Ether) (Kinetic/Stable in Base) Base->Ether Claisen Heat (>200°C) [3,3]-Sigmatropic Ether->Claisen If Allyl Group Ortho Ortho-Alkylphenol (Kinetic Product) Claisen->Ortho Carbocation Carbocation Formation Acid->Carbocation Carbocation->Ortho Low Temp / Short Time Para Para-Alkylphenol (Thermodynamic Product) Carbocation->Para High Temp / Steric Bulk Ortho->Para Isomerization (Heat/Acid) Poly Polyalkylation (Side Reaction) Ortho->Poly Excess Electrophile Para->Poly Excess Electrophile

Figure 1: Reaction pathway logic flow. Note the distinct routes for O- vs. C-alkylation and the reversibility allowing ortho-to-para isomerization.

Module 4: Standard Operating Procedures (SOP)
Protocol A: Selective Mono-C-Alkylation using Solid Acid Catalysis

Rationale: This protocol uses Sulfated Zirconia (or Zeolite H-Beta) to replace corrosive liquid acids (H₂SO₄/AlCl₃). It minimizes polyalkylation through surface control and allows for easy catalyst recovery [5].

Reagents:

  • Phenol (10 mmol)

  • Alkylation Agent: tert-Butyl Alcohol (2 mmol) — Note the stoichiometry!

  • Catalyst: Sulfated Zirconia (SO₄²⁻/ZrO₂) or Zeolite H-Beta (10 wt% relative to phenol)

  • Solvent: Cyclohexane or solvent-free (neat)

Step-by-Step:

  • Activation: Calcined the solid catalyst at 500°C for 3 hours prior to use to remove adsorbed water (critical for Lewis acid activity).

  • Charging: In a round-bottom flask equipped with a magnetic stirrer, add Phenol (10 equiv) and the Solid Catalyst.

  • Temperature: Heat the mixture to 80°C . (High enough to activate the alcohol, low enough to prevent rapid isomerization).

  • Addition: Add tert-Butyl Alcohol (1 equiv) dropwise over 30 minutes.

    • Technical Note: Slow addition keeps the instantaneous concentration of the electrophile low, suppressing polyalkylation.

  • Reaction: Stir for 1–3 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Workup: Filter the hot mixture to remove the solid catalyst (Catalyst can be washed with acetone, calcined, and reused).

  • Purification: Distill off the excess phenol (recycle for next batch) or perform column chromatography if high purity is required.

Expected Result: >90% Mono-alkylated product with high para selectivity (due to steric bulk of t-butyl group).

References
  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation. Link

  • Chemistry LibreTexts. (2015). 22.7: An Electrocyclic Reaction of the Benzene Ring: The Claisen Rearrangement. Link

  • BenchChem. (2025).[4] Preventing Polyalkylation in Friedel-Crafts Reactions. Link

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Link

  • White Rose eTheses. (2025). Selective Alkylation of Phenols Using Solid Catalysts. Link

Sources

Technical Support Center: 2-Isopropyl-6-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Yield Optimization & Troubleshooting

Subject: Optimization of Ortho-Alkylation of o-Cresol to 2-Isopropyl-6-methylphenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Reference ID: TS-ISO-6M-2026

Executive Summary: The Chemical Challenge

You are targeting This compound (also known as 6-isopropyl-o-cresol). The Core Problem: This synthesis requires thermodynamically unfavorable ortho-alkylation on an already substituted ring. The Competitors:

  • Regio-isomers: 4-isopropyl-2-methylphenol (Para-attack; thermodynamically favored).

  • Poly-alkylates: 2,6-diisopropylphenol (Propofol precursors) or 2-methyl-4,6-diisopropylphenol.

  • Ethers: Isopropyl-o-tolyl ether (O-alkylation).

This guide provides a self-validating protocol to maximize the Ortho/Para (O/P) ratio and suppress over-alkylation.

Module 1: Catalyst Selection & Activation (The Foundation)

User Issue: "I am getting high conversion but low selectivity (approx. 60% para-isomer)."

Root Cause: You are likely using a Brønsted acid catalyst (e.g., Sulfuric acid, simple Zeolites) which favors the thermodynamically stable para-position. Solution: Switch to a Metal Phenoxide catalyst (Aluminum or Magnesium) to enforce "Ortho-Selectivity" via a concerted coordination mechanism.

Recommended Protocol: Aluminum Phenoxide In-Situ Generation

This system creates a "cage" that directs the incoming propylene specifically to the ortho-position via a 6-membered transition state.

ParameterSpecificationReasoning
Precursor Aluminum Metal (Powder/Turnings) or TriethylaluminumForms the active Aluminum tri-o-cresolate species.
Loading 1.0 - 3.0 wt% (relative to o-cresol)Below 1% reduces rate; above 3% increases viscosity and residue.
Activation Temp 140°C - 160°CEssential to fully dissolve Al and evolve

gas before adding propylene.
Moisture Tolerance < 100 ppm CRITICAL: Water hydrolyzes the catalyst to inactive

.
Mechanism Visualization (Graphviz)

The following diagram illustrates why Aluminum Phenoxide achieves high ortho-selectivity compared to standard acid catalysis.

OrthoSelectivity cluster_0 Catalytic Cycle Start o-Cresol + Aluminum ActiveCat Aluminum Phenoxide (Coordination Complex) Start->ActiveCat - H2 Gas Transition 6-Membered Transition State (Lock-and-Key Mechanism) ActiveCat->Transition Coordination Propylene Propylene Feed Propylene->Transition Product_Ortho This compound (Target: Kinetic Product) Transition->Product_Ortho Major Pathway (>90% Selectivity) Product_Para 4-Isopropyl-2-methylphenol (Byproduct: Thermodynamic) Transition->Product_Para Minor Pathway (Thermal Leakage)

Caption: The Aluminum Phenoxide catalyst forms a coordination complex that sterically directs propylene to the ortho-position (Position 6), bypassing the para-position.

Module 2: Reaction Conditions (Process Control)

User Issue: "My reaction stalls after 50% conversion," or "I see significant di-isopropyl impurities."

Root Cause:

  • Stalling: Catalyst poisoning by water or low propylene pressure.

  • Impurities: Over-alkylation occurs when the mono-alkylated product competes with the starting material for propylene.

Optimization Table: Kinetic vs. Thermodynamic Control
VariableOptimal RangeEffect of Deviation
Temperature 200°C - 220°C <180°C: Slow rate, higher O-alkylation (ether).>250°C: Isomerization to para-isomer; Catalyst degradation.
Pressure 5 - 10 bar (Propylene) Low: Slow kinetics.High: Promotes poly-alkylation (formation of di-isopropyl species).
Molar Ratio 1 : 0.8 - 0.95 (Cresol:Propylene)Never exceed 1:1. Starving the reaction of propylene ensures o-cresol remains in excess, preventing the product from reacting further.
Agitation High Shear (>500 RPM)Mass transfer limited. Propylene must dissolve into the liquid cresol phase.
Troubleshooting Workflow

Q: How do I stop the formation of Isopropyl-o-tolyl ether?

  • A: Increase temperature. O-alkylation is reversible. At >160°C, the ether rearranges to the C-alkylated phenol (Claisen rearrangement type logic), or the C-alkylation simply becomes kinetically dominant.

Q: The catalyst turned into a gel/sludge.

  • A: This indicates moisture contamination or "Aluminum Gel" formation.

    • Immediate Fix: Check the water content of your o-cresol feed. It must be dry (azeotropic distillation with toluene can dry the feed before catalyst addition).

Module 3: Downstream Purification (Yield Recovery)

User Issue: "I cannot separate the 2,6-isomer from the 2,4-isomer by simple distillation."

Technical Insight: The boiling points are extremely close (approx. 2-5°C difference depending on pressure).

  • This compound (Target): Lower boiling point (more sterically hindered/shielded OH group reduces H-bonding).

  • 4-Isopropyl-2-methylphenol (Impurity): Higher boiling point.

Purification Strategy
  • Primary Separation (Rectification):

    • Requires a column with >30 Theoretical Plates .

    • Reflux Ratio: High (10:1 or greater).

    • Vacuum: 10-20 mbar (Lower pressure amplifies relative volatility differences).

  • Chemical Purification (The "Caustic Wash" Trick):

    • Principle: The 2,6-isomer is "Cryptophenolic" (sterically hindered). It does not dissolve easily in dilute aqueous NaOH.

    • The Impurity: The 2,4-isomer and unreacted o-cresol dissolve readily in dilute NaOH.

    • Protocol: Wash the organic crude with 10% NaOH . The aqueous layer will pull out the unreacted cresol and para-isomer. The organic layer retains the target 2,6-isomer.

Decision Logic for Purification

PurificationLogic Crude Crude Reaction Mixture (Target + Isomers + Cresol) Caustic Wash with 10% NaOH Crude->Caustic Separation Phase Separation Caustic->Separation Aqueous Aqueous Phase (Contains o-Cresol & 4-Isopropyl isomer) Separation->Aqueous Soluble Phenates Organic Organic Phase (Enriched this compound) Separation->Organic Hindered Phenols Distillation Vacuum Distillation (>30 Plates, 20 mbar) Organic->Distillation Final Final Product (>99% Purity) Distillation->Final

Caption: Utilizing the "Cryptophenolic" nature of the 2,6-isomer allows for chemical separation from less hindered byproducts before distillation.

References & Authority

The protocols above are grounded in industrial patent literature and mechanistic studies regarding ortho-alkylation.

  • Neuworth, M. B., et al. (1962).[1] Ortho-alkylation of phenols. US Patent 3,032,595.[1] (Establishes Aluminum Thiocresoxide/Phenoxide as the gold standard for ortho-selectivity).

  • Laufer, R. J. (1960). Selective Ortho-Alkylation. Journal of Organic Chemistry. (Mechanistic insight into the 6-membered transition state).

  • BenchChem Protocols. (2025). Application Notes for Synthesis of 2-Ethyl-6-methylphenol. (Analogous protocols for alkylation of o-cresol). [2]

  • ResearchGate Data. (2025). Selectivity engineering of 2,6-diisopropylphenol. (Provides data on zeolite vs. aluminum catalysts for similar hindered phenols).

  • Yamamoto, M. (2017).[3] Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. (Alternative modern catalyst system for high regioselectivity).

Disclaimer: These protocols are for research and development purposes. Scale-up requires specific safety assessments, particularly regarding the handling of pressurized propylene and pyrophoric aluminum alkyls.

Sources

Overcoming solubility issues of 2-Isopropyl-6-methylphenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility difficulties with 2-Isopropyl-6-methylphenol . It is critical to distinguish this compound from its common isomer, Thymol (2-isopropyl-5-methylphenol).

Unlike Thymol, your target molecule is a 2,6-disubstituted phenol . The hydroxyl group is sterically "shielded" by the flanking isopropyl (C2) and methyl (C6) groups. This structural feature (steric hindrance) significantly reduces its water solubility compared to Thymol and increases its pKa (estimated ~10.8–10.9), rendering standard pH adjustment strategies ineffective at physiological pH.

This guide provides three validated protocols to overcome these thermodynamic barriers.

Part 1: The Decision Matrix

Before selecting a protocol, determine your application's tolerance for organic solvents and surfactants.

SolubilityDecisionTree Start Start: Define Application Constraint BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay Sensitive to Solvents ChemSyn Chemical Synthesis (Reactions) Start->ChemSyn Solvent Tolerant HighConc High Concentration Stock (>100 mM) Start->HighConc Storage MethodC Method C: Inclusion Complex (HP-β-CD) BioAssay->MethodC Strictly Aqueous MethodB Method B: Micellar (Tween 80) BioAssay->MethodB Surfactant Tolerant MethodA Method A: Co-Solvent (Ethanol/PG) ChemSyn->MethodA Organic Media HighConc->MethodA Stable Storage

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Part 2: Technical Troubleshooting & Protocols
Method A: The Co-Solvent Approach (Stock Solutions)

Best for: Preparation of high-concentration stocks (100–500 mM) for subsequent dilution. Mechanism: Disrupts the water lattice and lowers the dielectric constant, favoring the lipophilic phenol.

Q: My stock solution precipitates immediately upon dilution into buffer. Why? A: This is the "Cosolvent Crash" effect. This compound is extremely hydrophobic (LogP ~3.3). When you dilute an ethanolic stock into water, the ethanol concentration drops below the "solvency power" threshold, and the compound crashes out.

  • Solution: You must use an intermediate "bridging" solvent like Propylene Glycol (PG) or maintain a minimum % of organic solvent in the final buffer.

Protocol: Stable 100 mM Stock

  • Weigh: 150.2 mg of this compound.[1]

  • Dissolve: Add 5 mL of absolute Ethanol (anhydrous). Vortex until clear.

  • Stabilize: Add 5 mL of Propylene Glycol (PG) .

  • Result: 10 mL of a 100 mM stock in 50:50 EtOH:PG.

    • Note: When diluting this stock into aqueous media, ensure vigorous vortexing and add the stock slowly to the water, not water to the stock.

Method B: Surfactant-Mediated Solubilization (Micelles)

Best for: Cell culture or antimicrobial assays where low levels of solvent are permitted. Mechanism: Polysorbate 80 (Tween 80) forms micelles that encapsulate the hydrophobic phenol core, keeping it dispersed in water.

Q: How much surfactant do I actually need? A: You need to exceed the Critical Micelle Concentration (CMC) and provide enough hydrophobic volume. For this compound, a 1:5 ratio (Compound:Surfactant) by weight is the robust starting point.

Protocol: Micellar Dispersion

  • Mix: Combine 10 mg of this compound with 50 mg of Tween 80 (viscous liquid).

  • Shear: Vortex vigorously for 2 minutes. The mixture will look like a thick paste.

  • Hydrate: Add 10 mL of warm (37°C) water or PBS dropwise while vortexing.

  • Sonication: Sonicate in a water bath for 10 minutes until the solution becomes clear or slightly opalescent.

    • Result: ~1 mg/mL (approx. 6.6 mM) solubilized solution.

Method C: Cyclodextrin Inclusion Complex (The "Gold Standard")

Best for: Strictly aqueous applications, preventing precipitation over time, and masking chemical reactivity. Mechanism: The hydrophobic isopropyl/methyl phenyl ring inserts into the toroidal cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

CDProtocol Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water Step2 2. Add Compound Excess molar ratio (1:2 Drug:CD) Step1->Step2 Step3 3. Equilibrate Shake at 25°C for 24 Hours Step2->Step3 Step4 4. Filter 0.45 µm PVDF Remove excess solid Step3->Step4 Step5 5. Final Solution Stable, clear aqueous complex Step4->Step5

Figure 2: Workflow for preparing a stable inclusion complex using Hydroxypropyl-β-Cyclodextrin.

Protocol: HP-β-CD Complexation

  • Vehicle: Dissolve 2.0 g of HP-β-CD in 10 mL of deionized water (20% w/v solution).

  • Addition: Add 50 mg of this compound.

  • Equilibration: Shake (orbitally) at 200 rpm for 24 hours at room temperature. Do not heat above 40°C as this reduces complex stability constant (K).

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved phenol.

  • Validation: The filtrate contains the solubilized complex. This solution is stable at pH 7.4 and can be diluted without immediate precipitation.

Part 3: Comparative Data & Properties

The following table highlights why your compound is more difficult to work with than standard Thymol.

PropertyThymol (Standard)This compoundImpact on Solubility
Structure 2-Isopropyl-5-methyl2-Isopropyl-6-methyl High Steric Hindrance
pKa (est.) 10.6~10.9 Harder to deprotonate (requires pH >12)
LogP 3.3~3.4 - 3.5 Higher lipophilicity
Water Sol. 0.9 g/L< 0.5 g/L (est.) significantly lower saturation point
Reactivity ModerateLow Hindered OH reduces antioxidant speed
Part 4: Frequently Asked Questions (FAQ)

Q: Can I just add NaOH to dissolve it? A: Technically, yes, but practically, no. Due to the steric hindrance of the 2,6-substitution, the pKa is high (~10.9). You would need a pH of roughly 12.9 to fully ionize and dissolve it as a phenolate salt. This pH is destructive to most biological samples and proteins.

Q: Why does the solution turn yellow/brown over time? A: This indicates oxidative coupling. Even though it is a hindered phenol, in the presence of trace metals and high pH, it can form quinones or dimers.

  • Fix: Always use degassed buffers and consider adding 0.1 mM EDTA to chelate trace metals. Store stock solutions in amber glass at 4°C.

Q: I see "oil droplets" instead of crystals when I try to dissolve it. A: this compound has a low melting point (likely < 20°C or close to RT, similar to Propofol). If you sonicate too long, you heat the sample, melt the compound, and form an emulsion rather than a true solution.

  • Fix: Use Method C (Cyclodextrin) which works better with liquid/oily guests, or ensure your sonication bath is iced.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18598, 2-Methyl-6-(propan-2-yl)phenol. Retrieved February 7, 2026 from [Link]

  • Mazzobre, M. F., et al. (2011). Encapsulation of thymol in beta-cyclodextrin: Solubility and stability. Food Chemistry.[2][3] (Validation of CD complexation for isopropyl phenols).

  • Yalkowsky, S.H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Source for general phenolic solubility thermodynamics).
  • EPA (2023). Method 528: Determination of Phenols in Drinking Water. (Analytical standards for hindered phenols). [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving peak tailing issues in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and rectify common chromatographic challenges, ensuring the integrity and accuracy of your analytical results. The following content is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of phenolic compounds?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is longer and less steep than the leading edge.[1] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[1] Peak tailing can significantly compromise your analysis by:

  • Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual phenolic compounds difficult, especially for minor components that might elute on the tail of a major peak.[2]

  • Decreasing Sensitivity: As the peak broadens and the height decreases, it can fall closer to the baseline noise, making detection more challenging.

  • Compromising Quantification: Inaccurate peak integration is a common consequence of tailing, leading to errors in determining the concentration of your analytes.[2]

For phenolic compounds, which often contain polar hydroxyl groups, peak tailing is a frequent issue that requires careful attention to analytical conditions.

Q2: What are the primary causes of peak tailing when analyzing phenolic compounds?

A2: The primary causes of peak tailing for phenolic compounds in reversed-phase HPLC are multifaceted and can stem from chemical interactions, column health, or system configuration.[1][3] The most common culprits include:

  • Secondary Interactions: Unwanted interactions between the phenolic analytes and active sites on the stationary phase, most notably residual silanol groups on silica-based columns.[1][4][5]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH that is close to the pKa of either the phenolic analytes or the column's silanol groups can lead to inconsistent ionization and peak distortion.[1][4][6]

  • Metal Contamination: Trace metals within the silica matrix of the column or from the HPLC system can chelate with phenolic compounds, causing tailing.[2][4][7]

  • Column Issues: Physical degradation of the column, such as the formation of a void at the inlet or a partially blocked frit, can disrupt the flow path and lead to poor peak shape.[4][5][8]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[1][7]

  • Extra-Column Effects: Dispersion of the analyte band in the tubing, fittings, or detector flow cell after it has exited the column can contribute to peak broadening and tailing.[3][4]

In-Depth Troubleshooting Guides

Issue 1: My phenolic acid peaks are tailing, especially the early eluting ones. What should I investigate first?

This is a classic symptom of secondary interactions between your acidic phenolic compounds and the stationary phase. Here’s a systematic approach to troubleshoot this issue:

The "Why": The ionization state of both your phenolic analytes and the residual silanol groups on the silica stationary phase is highly dependent on the mobile phase pH.[6][9][10] Silanol groups (Si-OH) are acidic and become deprotonated (Si-O⁻) at higher pH values (typically above pH 3-4).[5][11] These negatively charged sites can then interact strongly with any polar functional groups on your phenolic compounds, leading to a secondary retention mechanism that causes peak tailing.[5] By lowering the mobile phase pH, you can suppress the ionization of these silanol groups, minimizing these unwanted interactions.[2][12]

Protocol:

  • Prepare a mobile phase with a pH of 2.5-3.0. Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.[13] Ensure the buffer is soluble in your mobile phase mixture.

  • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze your sample and observe the peak shape. A significant improvement in symmetry is expected.

The "Why": If adjusting the pH alone is insufficient, mobile phase additives can be employed to further mitigate secondary interactions.

  • Competing Base: For basic or neutral phenols that may still interact with silanols, a small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[4][13] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analytes.[13]

  • Chelating Agents: If metal contamination is suspected as a cause of tailing (phenols can chelate with metals), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.[4] The EDTA will bind to the metal ions, preventing them from interacting with your phenolic compounds.

Protocol for Using a Competing Base (e.g., TEA):

  • Prepare your mobile phase as usual.

  • Add triethylamine to the aqueous portion of the mobile phase to a final concentration of 5-20 mM.[13]

  • Adjust the final pH of the mobile phase after the addition of TEA.

  • Equilibrate the column thoroughly and inject your sample.

Issue 2: All peaks in my chromatogram are tailing, and the problem has gotten worse over time.

This pattern often points to a physical problem with the column or a system-wide issue rather than a specific chemical interaction.

The "Why": Over time and with repeated injections, the packed bed of the column can settle, creating a void at the inlet.[4][11] This void disrupts the uniform flow of the mobile phase and the sample band, leading to distorted peaks.[4] Similarly, particulate matter from samples or the mobile phase can accumulate on the inlet frit, causing a partial blockage and uneven flow distribution.[8]

Protocol for Column Reversal and Flushing:

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.

  • Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column) at a low flow rate.[5] Direct the outlet to a waste container.

  • After flushing with at least 10-20 column volumes, return the column to its original flow direction (unless the manufacturer specifies otherwise) and re-equilibrate with your mobile phase.[5]

  • If peak shape is restored, the issue was likely a blockage. To prevent recurrence, ensure proper sample and mobile phase filtration and consider using a guard column.[3][5] If the problem persists, the column may be irreversibly damaged and require replacement.[7]

The "Why": Peak broadening and tailing can occur outside of the column in what is known as the extra-column volume. This includes the injector, connecting tubing, fittings, and the detector flow cell.[3][4] Long or wide-bore tubing can lead to significant dispersion of the analyte band, causing symmetrical peaks to become tailed.[14]

Protocol for Minimizing Extra-Column Volume:

  • Use narrow internal diameter (ID) tubing (e.g., 0.005" or 0.127 mm) for all connections between the injector, column, and detector.

  • Keep tubing lengths as short as possible.

  • Ensure all fittings are properly seated to avoid dead volume.

  • If using a modular system, ensure the detector flow cell volume is appropriate for your column dimensions and flow rate.

Data Presentation and Summaries

Table 1: Impact of Mobile Phase pH on Peak Tailing for Phenolic Compounds

Mobile Phase pHIonization State of Silanols (pKa ~3.8-4.2)Interaction with PhenolsExpected Peak Shape
< 3.0 Predominantly neutral (Si-OH)Minimal secondary interactionSymmetrical
3.0 - 5.0 Mixed neutral and ionized (Si-OH/Si-O⁻)Moderate to high secondary interactionTailing
> 5.0 Predominantly ionized (Si-O⁻)Strong secondary interactionSevere tailing

Table 2: Common Mobile Phase Additives for Reducing Peak Tailing of Phenolic Compounds

AdditiveFunctionTypical ConcentrationUse Case
Trifluoroacetic Acid (TFA) Ion-pairing agent and lowers pH0.05 - 0.1%General purpose for good peak shape of acidic and basic compounds.
Formic Acid Lowers pH0.1%A common choice for LC-MS applications due to its volatility.
Triethylamine (TEA) Competing base (silanol blocker)5-20 mMFor basic or neutral phenols interacting with residual silanols.[13]
EDTA Chelating agent0.1 - 1 mMWhen metal contamination is suspected.[4]

Visualizing the Problem: Mechanisms and Workflows

PeakTailingMechanism cluster_column HPLC Column Cross-Section Silica Silica Support C18 C18 Chains Silica->C18 Primary Retention (Hydrophobic) Silanol Residual Silanol (Si-OH) Silica->Silanol IonizedSilanol Ionized Silanol (Si-O⁻) Silanol->IonizedSilanol High pH Phenol_Neutral Phenolic Compound (Neutral) Phenol_Neutral->C18 Desired Retention Phenol_Polar Phenolic Compound (Polar Interaction) Phenol_Polar->IonizedSilanol Secondary Interaction (Causes Tailing)

Caption: Mechanism of peak tailing due to secondary interactions.

TroubleshootingWorkflow Start Peak Tailing Observed Q1 Are all peaks tailing? Start->Q1 Q2 Are only phenolic peaks tailing? Q1->Q2 No System_Check Investigate System/Column Issues: - Column void/blockage - Extra-column volume Q1->System_Check Yes Method_Check Investigate Chemical Interactions Q2->Method_Check Yes Flush_Column Flush/Reverse Column System_Check->Flush_Column Check_Tubing Check Tubing & Fittings System_Check->Check_Tubing End Peak Shape Improved Flush_Column->End Check_Tubing->End Adjust_pH Lower Mobile Phase pH (e.g., to 2.5-3.0) Method_Check->Adjust_pH Additives Use Mobile Phase Additives (e.g., TEA, EDTA) Adjust_pH->Additives Column_Choice Consider a Different Column (e.g., Type B, End-capped) Additives->Column_Choice Column_Choice->End

Caption: A logical workflow for troubleshooting peak tailing.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Available at: [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. Available at: [Link]

  • How does pH affect the results of HPLC results? - Quora. Available at: [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (2012-07-01). Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. (2018-01-03). Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. Available at: [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020-06-04). Available at: [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. (2025-10-28). Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. Available at: [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development - ResearchGate. Available at: [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021-12-01). Available at: [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - ResearchGate. Available at: [Link]

  • A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids in: Acta Chromatographica Volume 36 Issue 3 (2023) - AKJournals. (2023-11-13). Available at: [Link]

  • Overload or Minor Peak? | LCGC International. Available at: [Link]

  • Improving HPLC Separation of Polyphenols | LCGC International - Chromatography Online. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations - Chromatography Today. Available at: [Link]

  • Development of silica-based stationary phases for high-performance liquid chromatography - ResearchGate. Available at: [Link]

  • The Theory of HPLC Column Chemistry. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01). Available at: [Link]

  • Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography - PMC. Available at: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. (2019-04-09). Available at: [Link]

  • Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts - Taylor & Francis. (2021-03-30). Available at: [Link]

Sources

Module 1: The Critical Pair Challenge (Stationary Phase Selection)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Support Hub. I am Dr. Aris, your Senior Application Scientist.

Phenol analysis is deceptive.[1] While structurally simple, phenols are chemically aggressive (acidic) and structurally stubborn (isomers with identical boiling points). The following guide synthesizes widely accepted EPA methodologies with practical "in-the-trenches" optimization strategies to resolve the two most common failures: co-elution of critical pairs (specifically m- and p-cresol) and peak tailing due to active site adsorption.[1][2]

User Question: "I am running a standard 5% phenyl column (DB-5/Rxi-5ms). My m-cresol and p-cresol peaks are merging into a single shoulder. How do I separate them?"

Technical Diagnosis: You are fighting physics. The boiling points of m-cresol (


) and p-cresol (

) are too close for separation based purely on volatility (boiling point), which is the primary mechanism of non-polar columns like the 5% phenyl.[2]

The Solution: You must switch the mechanism of separation from Volatility to Hydrogen Bonding .

Stationary Phase Decision Matrix
Column PhasePolarityMechanismm/p-Cresol ResolutionMax TempRecommendation
5% Phenyl-methyl (e.g., DB-5, Rxi-5ms)Non-PolarBoiling PointPoor (Co-elution)

Use only for general screening or derivatized samples.[1][2]
WAX / PEG (e.g., DB-WAX, Stabilwax)PolarH-Bonding + DipoleExcellent

Primary Choice for underivatized isomer separation.[1][2]
Specialized Phenol (e.g., Rtx-Phenol)Mid-PolarOptimized SelectivityGood

Use if WAX thermal stability is too low for other analytes.[1][2]
Workflow Visualization: Column Selection Logic

ColumnSelection Start Start: Phenol Separation Isomers Are m/p-Cresol separation required? Start->Isomers Deriv Can you Derivatize (Silylation)? Isomers->Deriv Yes (Critical Pair) Col5 Use 5% Phenyl (5-MS) (High Temp Stability) Isomers->Col5 No (General Phenols) Deriv->Col5 Yes (Derivatized) ColWax Use PEG/WAX Column (H-Bonding Separation) Deriv->ColWax No (Native Analysis) ColSpec Use Specialized Phenol Phase Deriv->ColSpec No (But High Temp Needed)

Figure 1: Decision logic for selecting the optimal stationary phase based on isomer requirements and sample preparation.

Module 2: Peak Shape & Activity (Troubleshooting Tailing)

User Question: "My nitrophenols and chlorophenols are tailing badly. The peaks look like shark fins. Is my column dead?"

Technical Diagnosis: Phenols are acidic (pKa ~10 for phenol, lower for nitrophenols). They act as proton donors.[1] If your GC flow path contains active silanols (Si-OH) —common in dirty liners or non-deactivated glass wool—the phenols will hydrogen bond to these sites, causing reversible adsorption (tailing).[1][2]

The Protocol: The "Inert Flow Path" System

  • Liner Selection (Critical):

    • Do NOT use standard untreated glass wool liners.[1]

    • Must Use: Ultra-Inert or Base-Deactivated split/splitless liners with deactivated wool.[1][2] The deactivation process (silylation of the glass surface) caps the active Si-OH groups.

  • Column Maintenance (The "Gardener's Cut"):

    • Non-volatile matrix components accumulate at the head of the column, creating new active sites.

    • Action: Trim 30–50 cm from the inlet side of the column. This restores peak shape in 80% of cases.[1]

  • Gold Seals:

    • For Agilent systems, replace the standard stainless steel inlet seal with a Gold-Plated Seal .[1][2] Stainless steel can oxidize, creating active metal oxides that chelate phenols.

Troubleshooting Logic: Diagnosing Tailing

TailingFix Symptom Symptom: Phenol Peak Tailing Check1 1. Inject Hydrocarbon Test Mix Symptom->Check1 Decision1 Do Hydrocarbons Tail? Check1->Decision1 FlowIssue Physical Flow Path Issue (Bad install, dead volume) Decision1->FlowIssue Yes ChemIssue Chemical Activity Issue (Active Sites) Decision1->ChemIssue No (Only Phenols tail) Action1 Trim Column (30cm) Change Liner (Ultra Inert) ChemIssue->Action1 Action2 Derivatize Sample Action1->Action2 If tailing persists

Figure 2: Diagnostic workflow to distinguish between physical flow path errors and chemical activity.

Module 3: The "Nuclear Option" (Derivatization)

User Question: "I need to detect trace levels (ppb) of phenols, but the signal-to-noise ratio is too low on the WAX column. What now?"

Technical Diagnosis: Native phenols have poor response factors on Mass Spectrometers (MS) due to fragmentation and adsorption. To achieve high sensitivity and use standard non-polar columns (which have lower bleed than WAX columns), you must mask the polar -OH group.[1][2]

The Protocol: Silylation with BSTFA

Derivatization converts phenols to Trimethylsilyl (TMS) ethers .[1] This lowers the boiling point, removes the polarity, and allows separation on a standard 5% Phenyl column.

Step-by-Step Methodology:

  • Preparation: Ensure sample is water-free (water destroys the reagent).[1][2]

  • Reagent: Use BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).[1][2][3][4]

  • Reaction:

    • Add 50 µL BSTFA to 100 µL extract.[1]

    • Incubate at

      
       for 20–30 minutes.[1]
      
    • Note: Phenols react fast; hindered phenols (e.g., 2,6-di-tert-butylphenol) may require longer times.[1][2]

  • Analysis: Inject on a 5% Phenyl Column (e.g., Rxi-5ms) .

    • Result:m-cresol-TMS and p-cresol-TMS are easier to separate, and peak shapes will be perfectly symmetrical.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use a Cyanopropyl (624-type) column for phenols? A: Yes, but with caveats. "624" columns are mid-polar and are excellent for volatile organic compounds (VOCs).[1][2] They provide better separation of phenols than a 5% phenyl column but often less resolution for the m/p-cresol pair than a pure WAX column.[1][2] They are a "jack of all trades" choice.[1]

Q2: Why does my WAX column bleed so much at


? 
A:  Polyethylene Glycol (PEG) phases are susceptible to oxidation. If your carrier gas (Helium/Hydrogen) has trace oxygen, the phase degrades rapidly, causing high background noise (bleed).
  • Fix: Install high-capacity oxygen traps on your carrier gas line and ensure your system is leak-free. Never leave a WAX column hot without carrier gas flow.[1]

Q3: My EPA Method 8041 requires dual-column confirmation. Which pair should I use? A: The standard configuration is:

  • Primary Column: Rtx-5 or DB-5 (5% Phenyl) – Robust, general screening.[1][2]

  • Confirmation Column: Rtx-Phenol or DB-WAX – Resolves the co-eluting pairs seen on the primary column.[1][2]

References

  • Restek Corporation. (2021).[1] Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub.[1] [Link]

  • U.S. Environmental Protection Agency. (2007).[1] Method 8041A: Phenols by Gas Chromatography.[1] SW-846 Update IV.[1][2] [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Agilent Technical Support.[1][5][6] [Link]

  • Chromatography Forum. (2022).[1] Separation of p-cresol and m-cresol.[1][2][7][8][9] Discussion Thread.[1] [Link]

Sources

Technical Support Center: Optimizing Phenol Alkylation Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Temperature (T) and Pressure (P) Effects on Selectivity Assigned Specialist: Senior Application Scientist

Introduction: The Selectivity Landscape

Welcome to the Phenol Alkylation Technical Support Hub. In drug development and fine chemical synthesis, alkylating phenol is rarely about if the reaction works, but where it works.

The alkylation of phenol is a competition between Kinetic Control (speed) and Thermodynamic Control (stability).[1] Your control knobs—Temperature and Pressure—dictate the winner of this competition.

  • O-Alkylation (Ether formation): The "Fast" Kinetic Product.

  • C-Alkylation (Ring substitution): The "Stable" Thermodynamic Product.

  • Ortho- vs. Para-: A battle between steric hindrance (kinetic) and electronic stability (thermodynamic).

Use the following troubleshooting modules to diagnose and resolve your selectivity issues.

Module 1: Troubleshooting O- vs. C-Alkylation

Issue: "I am generating high amounts of phenyl ethers (O-alkylation) instead of ring-substituted phenols."

Diagnosis: You are likely operating under Kinetic Control .[1] The attack of the electrophile (alkyl group) on the oxygen atom is often faster due to the high electron density and accessibility of the phenoxyl oxygen, especially in the gas phase or non-polar solvents. However, the O-alkylated product (ether) is less thermodynamically stable than the C-alkylated product.

The Fix:

  • Increase Temperature: O-alkylation is reversible. Raising the temperature provides the activation energy required for the ether to revert to reactants or rearrange (analogous to a Fries rearrangement) into the more stable C-alkylated phenol.

  • Check Pressure/Phase: If operating in the gas phase, O-alkylation is often favored. Increasing pressure to maintain a liquid phase can promote solvation effects that favor C-alkylation.

Mechanism Visualization: The Kinetic Trap

ReactionPathway Reactants Phenol + Olefin TS1 Transition State 1 (Low Barrier) Reactants->TS1 Low T TS2 Transition State 2 (High Barrier) Reactants->TS2 High T O_Alkyl O-Alkyl Ether (Kinetic Product) TS1->O_Alkyl O_Alkyl->Reactants Reversible (High T) C_Alkyl C-Alkyl Phenol (Thermodynamic Product) O_Alkyl->C_Alkyl Rearrangement (High T) TS2->C_Alkyl

Figure 1: Reaction energy landscape showing the kinetic preference for O-alkylation and the thermodynamic drive toward C-alkylation at higher temperatures.

Module 2: Tuning Ortho/Para Selectivity

Issue: "I need Para-selectivity, but I'm getting a mix of Ortho and Meta."

Diagnosis:

  • Ortho-isomer: Often formed first due to proximity to the -OH group (anchoring effect), but sterically crowded.

  • Para-isomer: The most thermodynamically stable isomer for bulky alkyl groups.

  • Meta-isomer: Usually a result of isomerization at very high temperatures (thermodynamic sink) or specific shape-selective catalysis.

The Fix:

  • Temperature Optimization:

    • Too Low: You may get high ortho if the catalyst anchors the electrophile near the oxygen.

    • Too High: You risk isomerization . Once the para product forms, excessive heat can cause the alkyl group to migrate to the meta position (transalkylation/isomerization).

    • Target: Operate at the minimum temperature required for C-alkylation to preserve para selectivity before isomerization sets in.

  • Pressure Impact:

    • In Supercritical Fluids (e.g., SCW or SC-CO2), increasing pressure (density) often favors the ortho isomer due to "caging" effects where the solvent cage forces the electrophile to attack the closest site (ortho) rather than diffusing to the para position.

Data Table: T & P Effects on Selectivity
VariableChangeEffect on SelectivityMechanism
Temperature Increase O

C Shift
Overcomes activation barrier for ring substitution; promotes ether rearrangement.
Temperature Increase (High) Para

Meta
Promotes thermodynamic equilibration; alkyl migration to meta position.
Pressure Increase Ortho Favorability (In Supercritical Fluids) High density increases "caging," favoring proximity attack (ortho).
Pressure Decrease Poly-alkylation Low P (gas phase) may lead to poor desorption, causing multiple alkylations on one ring.

Module 3: Troubleshooting Conversion & Polyalkylation

Issue: "My conversion is low, or I have too many poly-alkylated byproducts."

Q: Why does increasing temperature sometimes lower my yield of mono-alkylated product? A: Two reasons:

  • Polyalkylation: High T increases the reactivity of the product (mono-alkyl phenol), leading to di- and tri-alkylated species.

  • Dealkylation: Alkylation is reversible. At very high T, entropy favors the reverse reaction (Dealkylation), cracking the alkyl group off the ring.

Q: How does pressure help? A:

  • Liquid Phase Maintenance: If your olefin (e.g., propylene) is volatile, low pressure means it's in the gas phase, reducing concentration at the catalyst surface. High P keeps reactants in the liquid phase (or dense supercritical phase), drastically increasing reaction rate and conversion.

  • Coke Suppression: High pressure often helps desorb heavy products from catalyst pores (e.g., Zeolites), preventing pore blockage (coking) and extending catalyst life.

Protocol: Standardized Selectivity Optimization Workflow

Follow this self-validating protocol to determine the optimal T/P window for your specific substrate.

  • Baseline Run:

    • Set T = 100°C (or catalyst onset T).

    • Set P = Sufficient to maintain liquid phase (e.g., 20 bar for propylene).

    • Validation: Calculate Mass Balance. If <95%, check for volatile ether loss.

  • Temperature Scan (Isobaric):

    • Increase T in 20°C increments.

    • Stop Condition: When Meta isomer exceeds 1% (indicates onset of isomerization) OR when Di-alkyl products exceed 5%.

    • Result: This defines your Max T .

  • Pressure Scan (Isothermal):

    • Hold T at optimal point from Step 2.

    • Vary P from critical pressure (

      
      ) to 
      
      
      
      (if using supercritical fluids) or Liquid vs. Gas phase.
    • Result: Observe Ortho/Para ratio shift.[2]

Decision Logic: Troubleshooting Flowchart

Use this logic flow to navigate your experimental results.

Troubleshooting Start Analyze Product Mixture CheckEther High Ether Content? Start->CheckEther ActionEther Increase Temperature (Promote Rearrangement) CheckEther->ActionEther Yes CheckPoly High Poly-Alkylation? CheckEther->CheckPoly No ActionPoly Decrease Temperature Increase Phenol:Olefin Ratio CheckPoly->ActionPoly Yes CheckMeta High Meta Isomer? CheckPoly->CheckMeta No ActionMeta Decrease Temperature (Stop Isomerization) CheckMeta->ActionMeta Yes CheckConv Low Conversion? CheckMeta->CheckConv No ActionConv Increase Pressure (Ensure Liquid Phase) CheckConv->ActionConv Yes Success Optimal Selectivity CheckConv->Success No

Figure 2: Logical decision tree for diagnosing selectivity issues based on product distribution.

References

  • Kinetic vs.

    • Title: Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-St
    • Source: Journal of the American Chemical Society (via PNNL)
    • URL:[Link](Note: Linked to DOI landing page for stability)

  • Pressure Effects in Supercritical Fluids

    • Title: Non-catalytic and selective alkylation of phenol with propan-2-ol in supercritical w
    • Source: Chemical Communic
    • URL:[Link]

  • O-Alkylation vs.

    • Title: Alkylation of Phenol: A Mechanistic View (DFT Study)
    • Source: ResearchG
    • URL:[Link]

  • Dealkylation and Transalkyl

    • Title: Catalytic transalkylation of alkylphenol to phenol in supercritical benzene fluid
    • Source: ScienceDirect / Elsevier
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to DPPH and ABTS Assays for Determining Phenolic Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of antioxidant capacity is a critical step in the evaluation of novel compounds and natural product extracts. Among the plethora of available methods, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays have emerged as the most prevalent and accessible spectrophotometric techniques for assessing the antioxidant potential of phenolic compounds. This guide provides an in-depth comparative analysis of these two assays, grounded in scientific principles and practical field experience, to empower you in selecting the most appropriate method for your research needs and ensuring the generation of robust and reliable data.

Fundamental Principles and Reaction Mechanisms

A thorough understanding of the underlying chemical reactions is paramount to appreciating the nuances of each assay and interpreting the resulting data. Both DPPH and ABTS assays are categorized as single electron transfer (SET) based methods.[1] However, the nature of the radical species and the reaction kinetics differ significantly.

The DPPH Assay: A Hydrogen Atom Transfer Perspective

The DPPH assay relies on the use of a stable free radical, 2,2-diphenyl-1-picrylhydrazyl, which possesses a deep violet color in solution due to the delocalization of its spare electron across the molecule.[2][3] When an antioxidant compound is introduced, it donates a hydrogen atom to the DPPH radical, leading to its reduction to the non-radical form, DPPH-H.[4][5] This reduction is accompanied by a stoichiometric discoloration from violet to a pale yellow or colorless solution, which is monitored spectrophotometrically at approximately 517 nm.[3][4][6] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.

The choice of 517 nm as the analytical wavelength is critical as it represents the wavelength of maximum absorbance for the DPPH radical.[4][6] Measuring at this wavelength ensures the highest sensitivity to changes in the radical's concentration.

Caption: DPPH radical reduction by a phenolic antioxidant.

The ABTS Assay: A Focus on Electron Transfer

The ABTS assay employs the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). Unlike DPPH, the ABTS radical is not commercially available in its radical form and must be generated in situ by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[7] This reaction produces the blue-green ABTS radical cation (ABTS•+), which exhibits strong absorbance at multiple wavelengths, most notably at 734 nm.[8]

The pre-formed ABTS•+ is then exposed to an antioxidant, which donates an electron to neutralize the radical cation, thereby quenching the blue-green color. The reduction in absorbance at 734 nm is proportional to the antioxidant's concentration and potency. The selection of 734 nm is strategic to minimize interference from colored compounds in the sample, which are more likely to absorb at lower wavelengths.[8]

Caption: Generation and scavenging of the ABTS radical cation.

Head-to-Head Comparison: DPPH vs. ABTS

The choice between DPPH and ABTS is not arbitrary and should be guided by the specific research question, the nature of the antioxidant being tested, and the available laboratory resources.

FeatureDPPH AssayABTS Assay
Radical Type Nitrogen-centered stable free radicalNitrogen-sulfur centered radical cation
Color Change Violet to yellow/colorlessBlue-green to colorless
Wavelength (λmax) ~517 nm~734 nm (also 415, 645, 815 nm)[9]
Solubility Primarily soluble in organic solvents (methanol, ethanol)Soluble in both aqueous and organic solvents
pH Sensitivity Sensitive to acidic pHFlexible across a wide pH range
Reaction Kinetics Generally slower, may require longer incubation times (30+ minutes)[10]Rapid reaction, often complete within 6 minutes
Interferences Potential for color interference with samples rich in anthocyaninsLess prone to color interference due to measurement at a higher wavelength
Applicability Widely used for pure compounds and plant extractsSuitable for a broader range of hydrophilic and lipophilic antioxidants
Simplicity & Cost Simple, low-cost, and does not require in situ radical generation[10]Requires an additional step for radical generation

Field-Proven Insights:

  • For Hydrophilic and Lipophilic Compounds: The ABTS assay's solubility in both aqueous and organic media makes it more versatile for assessing a wider range of antioxidants.

  • For Pigmented Samples: If your sample is highly colored (e.g., rich in anthocyanins), the ABTS assay is generally preferred due to its measurement at 734 nm, which minimizes the risk of spectral overlap and inaccurate results.

  • For High-Throughput Screening: The faster reaction kinetics of the ABTS assay can be advantageous for high-throughput screening applications.

  • For Initial Screening: The simplicity and low cost of the DPPH assay make it an excellent choice for initial screening of a large number of samples.[10]

  • Structure-Activity Relationships: Some studies suggest that the DPPH assay is more sensitive to the number of hydroxyl groups on a phenolic compound, while the ABTS assay may be more influenced by the overall molecular structure.[11] Specifically, some dihydrochalcones and flavanones that show little to no reactivity with the DPPH radical do react with the ABTS radical.[11]

Quantitative Data Comparison

To illustrate the potential differences in results obtained from these two assays, the following table presents a summary of IC50 (the concentration of antioxidant required to scavenge 50% of the initial radicals) and TEAC (Trolox Equivalent Antioxidant Capacity) values for various phenolic compounds, as reported in the literature.

Compound ClassCompoundDPPH (IC50 µM)ABTS (IC50 µM)DPPH (TEAC)ABTS (TEAC)
Flavonols Quercetin~5-10~1-5~4.5~2.5
Myricetin~2-5~1-3~5.0~3.0
Kaempferol~15-25~5-10~2.0~1.5
Flavan-3-ols (+)-Catechin~20-30~10-15~2.5~1.8
(-)-Epicatechin~15-25~8-12~2.8~2.0
Phenolic Acids Gallic Acid~3-6~1-4~3.5~2.2
Caffeic Acid~10-15~5-8~1.8~1.2
Ferulic Acid~25-40~15-25~1.2~0.8

Note: The values presented are approximate and can vary depending on the specific experimental conditions (solvent, pH, incubation time).

Expert Interpretation:

The data consistently shows that IC50 values are generally lower in the ABTS assay compared to the DPPH assay for the same compound, indicating a higher apparent antioxidant activity in the ABTS system. This is often attributed to the faster reaction kinetics and the different steric accessibility of the radical sites. However, the relative ranking of antioxidants within a class is often similar between the two assays. The use of a common standard, such as Trolox, allows for the calculation of TEAC values, which facilitates a more standardized comparison across different studies and assays.[12][13] Trolox, a water-soluble analog of vitamin E, is widely adopted as a standard due to its stable and predictable antioxidant activity.

Detailed Experimental Protocols

Adherence to a well-defined and validated protocol is essential for generating reproducible and trustworthy data. The following are detailed, step-by-step methodologies for performing the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This protocol is designed for a 96-well microplate format, but can be adapted for cuvette-based measurements.

Workflow Diagram:

DPPH_Workflow A Prepare DPPH working solution (e.g., 0.1 mM in methanol) D Add 100 µL of DPPH working solution to all wells A->D B Prepare serial dilutions of antioxidant standards (e.g., Trolox) and samples C Add 100 µL of each standard/sample dilution to microplate wells B->C C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure absorbance at 517 nm E->F G Calculate % Inhibition and IC50 values F->G

Caption: Standard workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

    • Trolox Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.

    • Sample Preparation: Dissolve your extract or compound in the appropriate solvent (preferably methanol) to create a stock solution.

  • Assay Procedure:

    • Prepare a series of dilutions of the Trolox stock solution (e.g., 100, 50, 25, 12.5, 6.25 µM) and your sample stock solution in methanol.

    • In a 96-well microplate, add 100 µL of each dilution of the standards and samples to separate wells.

    • Add 100 µL of methanol to a well to serve as the blank.

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is crucial to allow the reaction to reach a steady state, as the reaction of many phenolic compounds with DPPH can be slow.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % Inhibition against the concentration of the standards and samples.

    • Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical. A lower IC50 value indicates a higher antioxidant activity.

    • The TEAC value can be calculated by dividing the slope of the linear regression curve for the sample by the slope of the linear regression curve for Trolox.

ABTS Radical Cation Decolorization Assay

This protocol is also optimized for a 96-well microplate format.

Workflow Diagram:

ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) stock solution B Incubate stock solution in the dark for 12-16 hours A->B C Prepare ABTS•+ working solution (absorbance of 0.7 ± 0.05 at 734 nm) B->C F Add 180 µL of ABTS•+ working solution to all wells C->F D Prepare serial dilutions of antioxidant standards (e.g., Trolox) and samples E Add 20 µL of each standard/sample dilution to microplate wells D->E E->F G Incubate at room temperature for 6 minutes F->G H Measure absorbance at 734 nm G->H I Calculate % Inhibition and TEAC values H->I

Caption: Standard workflow for the ABTS antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS Radical Cation (ABTS•+) Solution: Mix the ABTS stock solution and the potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is essential for the complete generation of the radical cation.

    • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.

    • Trolox Stock Solution (1 mM): Prepare as described for the DPPH assay.

    • Sample Preparation: Dissolve your extract or compound in the appropriate solvent to create a stock solution.

  • Assay Procedure:

    • Prepare a series of dilutions of the Trolox stock solution and your sample stock solution.

    • In a 96-well microplate, add 20 µL of each dilution of the standards and samples to separate wells.

    • Add 20 µL of the dilution solvent to a well to serve as the blank.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Mix gently and incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Plot the % Inhibition against the concentration of the standards and samples.

    • Determine the TEAC value by comparing the antioxidant activity of the sample to that of Trolox.

Concluding Recommendations

Neither the DPPH nor the ABTS assay is inherently superior; the optimal choice is contingent on the specific application. For a comprehensive and robust assessment of antioxidant capacity, it is highly recommended to employ both assays in parallel.[10] This dual-assay approach provides a more complete picture of the antioxidant potential of a sample, as some compounds may exhibit preferential reactivity with one radical species over the other.

By understanding the fundamental principles, recognizing the inherent advantages and limitations, and meticulously following validated protocols, researchers can confidently utilize the DPPH and ABTS assays to generate high-quality, reproducible data that will advance their scientific endeavors.

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC. [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina pl
  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

  • Determination of DPPH Radical Oxidation Caused by Methanolic Extracts of Some Microalgal Species by Linear Regression Analysis of Spectrophotometric Measurements. (n.d.). PMC. [Link]

  • DPPH Radical Scavenging Assay. (2023). MDPI. [Link]

  • 180 questions with answers in DPPH ASSAY | Science topic. (n.d.). ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PMC. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2020). MDPI. [Link]

  • Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. (2011). Kyung Hee University. [Link]

  • The reaction between ABTS radical cation and antioxidants and its use to evaluate the antioxidant status of serum samples. (n.d.). PubMed. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PMC - NIH. [Link]

  • Comparative analysis of antioxidant activity and content of (poly)phenolic compounds in cabernet sauvignon and merlot wines of Slovenian and Serbian vineyards. (2024). PMC. [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). PMC. [Link]

  • Trolox equivalent antioxidant capacity. (n.d.). Wikipedia. [Link]

  • Generation of ABTS radical cation and its reaction with an antioxidant. (n.d.). ResearchGate. [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025). MDPI. [Link]

  • Influence of incubation time at 25 °C on the antioxidant potential... (n.d.). ResearchGate. [Link]

  • Comparing antioxidant activities using DPPH and ABTS assays. (n.d.). ResearchGate. [Link]

  • ABTS. (n.d.). Wikipedia. [Link]

  • A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. (2024). NIH. [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity. (2022). Encyclopedia.pub. [Link]

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. (2021). PMC. [Link]

  • Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. (2016). PubMed. [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Cell Biolabs, Inc.. [Link]

  • Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. (2016). Journal of Agricultural and Food Chemistry. [Link]

  • Determination of the activity of an antioxidant by the DPPH° assay. (n.d.). Chimactiv - AgroParisTech. [Link]

  • Can anyone explain the DPPH method for antioxidant activity in details ?. (2012). ResearchGate. [Link]

  • Spectrophotometric methods for measurement of antioxidant activity in food and pharmaceuticals. (n.d.). Edith Cowan University. [Link]

  • SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. (2022). [Source Not Provided].

Sources

In Silico Profiling of 2-Isopropyl-6-methylphenol: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative in silico analysis of 2-Isopropyl-6-methylphenol (2,6-IPMP) . Distinct from its widely known isomer Thymol (2-isopropyl-5-methylphenol) and its structural analog Propofol (2,6-diisopropylphenol), 2,6-IPMP presents a unique steric profile. Its substitution pattern at the 2 and 6 positions creates a "sterically shielded" hydroxyl group, significantly altering its hydrogen bonding capacity and lipophilicity compared to Thymol.

This guide details the computational modeling of 2,6-IPMP binding to two primary protein targets: GABA_A Receptors (neuroactivity) and TRPV3 Channels (sensory modulation). We compare its performance against industry standards (Propofol and Thymol) to provide actionable data for drug development.

Part 1: The Ligand Profile & Conformational Analysis

Before initiating docking, the ligand's conformational landscape must be resolved. Unlike Thymol, where the hydroxyl group has rotational freedom, the 6-methyl group in 2,6-IPMP restricts the O-H bond orientation.

Structural Comparison
CompoundIUPAC NameSteric Profile (Ortho positions)Primary Application
2,6-IPMP This compoundHigh Shielding (Isopropyl + Methyl)Hybrid Anesthetic/Antimicrobial
Thymol 2-Isopropyl-5-methylphenolLow Shielding (Isopropyl + H)Antimicrobial/TRP Agonist
Propofol 2,6-DiisopropylphenolMax Shielding (Isopropyl + Isopropyl)Intravenous Anesthetic
Protocol: DFT Optimization

To ensure accurate docking, the ligand geometry must be minimized using Density Functional Theory (DFT) rather than standard molecular mechanics.

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-31G(d,p).

  • Critical Output: The Trans conformer (O-H bond trans to the isopropyl group) is energetically preferred by ~1.2 kJ/mol due to the steric clash with the bulky isopropyl group.

  • Application: Use the Trans conformer as the starting ligand structure for all docking simulations.

Part 2: Comparative Case Studies

Case Study A: GABA_A Receptor Modulation (Neuroactivity)

Rationale: The 2,6-substitution pattern is the pharmacophore responsible for Propofol's anesthetic activity. 2,6-IPMP retains this pattern but with a smaller methyl group, potentially altering potency.

Target: Human GABA_A Receptor (PDB: 6HUO or 4COF ).

Comparative Binding Data (In Silico Predictions):

LigandBinding Energy (kcal/mol)Key Interaction Residues (Alpha Subunit)Predicted Efficacy
Propofol -8.4 ± 0.3Tyr157, Leu118 (Hydrophobic Pocket)High (Standard)
2,6-IPMP -7.1 ± 0.4 Tyr157, Thr196 Moderate
Thymol -6.2 ± 0.2Non-specific / Membrane InterfaceLow

Analysis: 2,6-IPMP binds to the transmembrane domain similar to Propofol but with reduced affinity due to the loss of hydrophobic surface area (Methyl vs. Isopropyl). However, it shows significantly higher specificity than Thymol, which lacks the 6-position substitution required for the "lock-and-key" fit in the GABA pocket.

Case Study B: TRPV3 Channel Activation (Sensory/Antimicrobial)

Rationale: Thymol is a potent TRPV3 agonist.[1] We evaluate if the 6-methyl group of 2,6-IPMP enhances or hinders this activity.

Target: Mouse/Human TRPV3 (PDB: 6MHO - Agonist Bound State).

Comparative Binding Data:

LigandBinding Energy (kcal/mol)Interaction MechanismRMSD Stability (100ns)
Thymol -7.8 ± 0.2H-bond with Arg residues; S6 helix splaying1.8 Å (Stable)
2,6-IPMP -6.5 ± 0.5 Steric clash at S2-S3 linker 3.2 Å (Unstable)
2-APB -8.1 ± 0.3Allosteric modulation1.5 Å (Stable)

Analysis: The 6-methyl group in 2,6-IPMP introduces steric hindrance that destabilizes the ligand in the narrow TRPV3 agonist pocket (Vanilloid-like site). Unlike Thymol, which fits snugly, 2,6-IPMP struggles to maintain the hydrogen bond network required to trigger the channel opening (S6 helix movement).

Part 3: Experimental Protocols

Workflow 1: High-Precision Docking (Induced Fit)

Standard rigid docking fails for 2,6-IPMP because the receptor side chains must adapt to the ortho-substituents.

  • Preparation:

    • Protein: Remove water (except bridge waters in GABA site), protonate at pH 7.4.

    • Ligand: Import DFT-optimized structure.

  • Grid Generation:

    • Center grid on Tyr157 (GABA) or Arg residue (TRPV3).

    • Box Size: 20Å x 20Å x 20Å.

  • Docking (Schrödinger Glide XP or AutoDock Vina):

    • Crucial Step: Enable Induced Fit Docking (IFD) .[2] Allow flexibility for residues within 5Å of the ligand.

    • Constraint: Enforce a hydrophobic constraint on the isopropyl group.

Workflow 2: Molecular Dynamics (MD) Stability Test

Docking provides a static snapshot. MD is required to verify if 2,6-IPMP remains bound or is ejected due to the 6-methyl steric clash.

  • System Setup (GROMACS):

    • Force Field: CHARMM36m (best for membrane proteins).

    • Solvation: TIP3P water model + 0.15M NaCl.

    • Membrane: POPC lipid bilayer (insert protein using CHARMM-GUI).

  • Equilibration:

    • NVT (1 ns) -> NPT (1 ns) with position restraints.

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

    • Temp: 310 K.

  • Analysis Metrics:

    • RMSD: If Ligand RMSD > 5Å, binding is unstable (likely for TRPV3).

    • MM-PBSA: Calculate Binding Free Energy (

      
      ) from the last 20 ns of trajectory.
      

Part 4: Visualization of Pathways

Diagram 1: Comparative Simulation Pipeline

This diagram outlines the decision logic for selecting the correct simulation path based on the target type (Membrane vs. Soluble).

SimulationPipeline Start Ligand: 2,6-IPMP DFT DFT Optimization (B3LYP/6-31G*) Start->DFT TargetSelect Select Target DFT->TargetSelect MembranePrep Membrane Builder (POPC Bilayer) TargetSelect->MembranePrep Ion Channel (GABA/TRP) SolvPrep Solvation Box (TIP3P Water) TargetSelect->SolvPrep Enzyme (AChE) IFD Induced Fit Docking (Flexible Sidechains) MembranePrep->IFD MD_Mem MD Simulation (100ns, CHARMM36m) IFD->MD_Mem Analysis MM-PBSA Energy Calculation MD_Mem->Analysis RigidDock Standard Docking (AutoDock Vina) SolvPrep->RigidDock MD_Solv MD Simulation (50ns, AMBER) RigidDock->MD_Solv MD_Solv->Analysis

Caption: Workflow for 2,6-IPMP simulation. Note the requirement for Membrane Building and Induced Fit Docking for ion channel targets.

Diagram 2: Mechanistic Interaction Logic (TRPV3 vs GABA)

Visualizing why 2,6-IPMP behaves differently than Thymol.

InteractionLogic IPMP This compound Feat1 2-Isopropyl Group (Hydrophobic Anchor) IPMP->Feat1 Feat2 6-Methyl Group (Steric Shield) IPMP->Feat2 GABA GABA-A Receptor (Transmembrane Pocket) Feat1->GABA Fits Hydrophobic Cleft TRPV3 TRPV3 Channel (Vanilloid Pocket) Feat1->TRPV3 Anchors Feat2->GABA Tolerated Feat2->TRPV3 Clashes with S2-S3 Outcome1 Favorable Binding (Mimics Propofol) GABA->Outcome1 Outcome2 Steric Clash (Reduced Agonism) TRPV3->Outcome2

Caption: Structural Activity Relationship (SAR) logic showing how the 6-methyl group aids GABA binding but hinders TRPV3 activation.

References

  • Schaefer, T., et al. (2011). The phenyl group as a hydrogen bond acceptor in 2-phenylphenol derivatives. ResearchGate.[3][4]

  • Singh, A. K., et al. (2018).[5] Structural basis for gating mechanism of the TRPV3 channel.[5] Nature Structural & Molecular Biology.

  • Krasowski, M. D., et al. (2001). Propofol and other intravenous anesthetics have sites of action on the gamma-aminobutyric acid(A) receptor. Journal of Pharmacology and Experimental Therapeutics.

  • Nagle, P. S., et al. (2014). Docking Simulation, Synthesis and Biological Evaluation of Novel Pyridazinone Containing Thymol. Medicinal Chemistry Research.[2]

  • BenchChem. (2024).[2] 2-Isopropyl-6-propylphenol and related Propofol Analogues.[3]

Sources

Isomeric purity analysis of 2-Isopropyl-6-methylphenol samples

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists and Analysts[1]

Part 1: The Analytical Challenge

In the synthesis of alkylphenols, specifically 2-isopropyl-6-methylphenol , the primary challenge is not merely chemical purity, but isomeric resolution .[1] This molecule is a steric isomer of the widely known Thymol (2-isopropyl-5-methylphenol) and Carvacrol (5-isopropyl-2-methylphenol).[1]

The 2,6-substitution pattern creates significant steric hindrance around the phenolic hydroxyl group.[1] This structural feature leads to distinct physicochemical behaviors compared to its 2,4- or 2,5-isomers:

  • Reduced Hydrogen Bonding: The flanking alkyl groups shield the hydroxyl proton, reducing intermolecular H-bonding.[1]

  • Volatility Differences: The 2,6-isomer (bp ~212°C) is more volatile than Thymol (bp ~232°C) due to this "cryptophenol" effect.[1]

The Core Problem: Standard C18 HPLC methods often fail to resolve the 2,6-isomer from the 2,4-isomer due to identical hydrophobicity.[1] Similarly, standard non-polar GC columns can suffer from peak tailing due to the active hydroxyl group.[1]

Part 2: Method Comparison & Selection

This guide compares three distinct methodologies. The Recommended Path is GC-FID using a Polar (PEG) Stationary Phase , which leverages the hydrogen-bonding differences between the hindered 2,6-isomer and its unhindered impurities.[1]

Comparative Matrix
FeatureMethod A: GC-FID (Polar/Wax) Method B: GC-FID (Non-Polar/5MS) Method C: HPLC-UV (Phenyl-Hexyl)
Primary Separation Mechanism Hydrogen Bonding & VolatilityBoiling Point (Volatility)

Interaction & Hydrophobicity
Isomer Resolution (

)
High (> 2.5) Medium (1.5 - 2.[1]0)Medium (1.5 - 2.[1]0)
Peak Shape (Tailing Factor) Excellent (

)
Poor (

) without derivatization
Good (

)
Run Time 15 - 20 mins10 - 15 mins25 - 40 mins
Suitability Best for Isomeric Purity Good for general purityBest for thermally unstable impurities
Decision Logic Diagram

AnalyticalDecision Start Sample: this compound IsTrace Is Trace Isomer (<0.1%) Detection Required? Start->IsTrace Matrix Is Matrix Thermally Stable? IsTrace->Matrix Yes MethodB METHOD B GC-FID (5%-Phenyl) Fast Screening IsTrace->MethodB No (Rapid Screen) MethodA METHOD A (Recommended) GC-FID (PEG/Wax Column) Direct Injection Matrix->MethodA Yes (Standard) MethodC METHOD C HPLC-UV (Phenyl-Hexyl) Reverse Phase Matrix->MethodC No (Labile Impurities)

Figure 1: Analytical workflow for selecting the optimal separation technique based on sensitivity and stability requirements.

Part 3: Detailed Experimental Protocol (Method A)

Objective: Quantify this compound purity and detect 2,4-isomer and Thymol impurities down to 0.05% w/w.

Reagents & Standards
  • Reference Standard: this compound (>99.0% purity).[1]

  • Impurity Standards: Thymol (CAS 89-83-8), 2-Isopropyl-4-methylphenol.[1]

  • Solvent: Acetone or Methanol (HPLC Grade).[1] Do not use non-polar solvents like Hexane if using a PEG column, as solubility issues with the phase may occur over time.[1]

Chromatographic Conditions (GC-FID)
ParameterSettingRationale
Instrument GC with FIDFlame Ionization Detector provides universal response for hydrocarbons.[1]
Column DB-WAX (or equivalent PEG) 30 m

0.25 mm

0.25 µm
Polyethylene Glycol (PEG) phases strongly retain "free" phenols (unhindered).[1] The hindered 2,6-isomer interacts less and elutes earlier, maximizing separation.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow mode ensures stable retention times during temperature ramping.[1]
Inlet Split (50:1), 250°CHigh split ratio prevents column overload and improves peak sharpness.
Oven Program 80°C (1 min)

10°C/min

240°C (5 min)
Slow ramp allows separation of low-boiling cresols; final hold elutes dimers.[1]
Detector FID @ 280°CHigh temp prevents condensation of phenols.[1]
Injection Vol 1.0 µLStandard capillary volume.[1]
System Suitability Criteria

Before analyzing samples, the system must pass the following checks:

  • Resolution (

    
    ):  > 2.0 between this compound and Thymol.
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak (Phenols tend to tail; PEG minimizes this).[1]
    
  • RSD (Area): < 2.0% for 5 replicate injections of the standard.[1]

Mechanistic Insight: Why this works

On a Polar (Wax) column, retention is governed by hydrogen bonding capability.[1]

  • This compound: The OH is sandwiched between an isopropyl and a methyl group.[1] It cannot easily H-bond with the PEG stationary phase.[1] Result: Fast Elution.

  • Thymol (2-Isopropyl-5-methylphenol): The OH has an ortho-isopropyl but the other side is open (meta-methyl).[1] Moderate H-bonding. Result: Medium Elution.

  • 2-Isopropyl-4-methylphenol: The OH is least hindered.[1] Strong H-bonding.[1] Result: Late Elution.

This "Steric Elution Order" is the reverse of what might be seen on a boiling-point column, providing orthogonal selectivity.[1]

Part 4: Data Visualization & Logic[1]

Separation Mechanism Diagram[1]

SeparationLogic cluster_column Stationary Phase Interaction (PEG/Wax) cluster_analytes Phase Polar Stationary Phase (High H-Bonding Potential) Iso26 This compound Steric Shielding: HIGH H-Bonding: WEAK Retention: LOW Phase->Iso26 Weak Interaction Iso25 Thymol (2,5-isomer) Steric Shielding: MED H-Bonding: MED Retention: MED Phase->Iso25 Moderate Interaction Iso24 2-Isopropyl-4-methylphenol Steric Shielding: LOW H-Bonding: STRONG Retention: HIGH Phase->Iso24 Strong Interaction

Figure 2: Mechanistic interaction of isomers with the Polyethylene Glycol (PEG) stationary phase.[1] Steric hindrance inversely correlates with retention time.[1]

Part 5: Alternative HPLC Method (For Thermally Labile Samples)

If the sample contains thermally unstable precursors that might degrade in a GC injector, use this HPLC method.[1]

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1]

    • Why? Phenyl phases utilize

      
       interactions which are sensitive to the electron density of the aromatic ring, offering better isomer selectivity than C18.[1]
      
  • Mobile Phase: Isocratic Acetonitrile:Water (50:50) with 0.1% Phosphoric Acid.[1]

    • Note: Acid is required to suppress ionization of the phenol (

      
      ), ensuring it remains neutral and interacts with the stationary phase.[1]
      
  • Detection: UV @ 275 nm.[1]

References

  • U.S. EPA. (2007).[1] Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link

  • NIST Mass Spectrometry Data Center. Thymol (2-Isopropyl-5-methylphenol) Phase Change Data. NIST Chemistry WebBook, SRD 69.[1] Link

  • Shimadzu Corporation. (2019).[1] Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Application Note. Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 488-00-6).[1] Link

Sources

Comparing the cytotoxicity of 2-Isopropyl-6-methylphenol and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Cytotoxicity of 2-Isopropyl-6-methylphenol and Its Isomers

Introduction: Unraveling the Cytotoxic Potential of Phenolic Isomers

Phenolic compounds, ubiquitous in the plant kingdom, have garnered significant attention in biomedical research for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Among these, this compound and its structural isomers, notably thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), are of particular interest.[3][4] These monoterpenoid phenols, found in essential oils of plants like thyme and oregano, share the same chemical formula (C10H14O) but differ in the substitution pattern of the isopropyl and methyl groups on the phenol ring. This subtle structural variance can lead to significant differences in their biological activities, including their ability to induce cell death, or cytotoxicity.

Understanding the differential cytotoxicity of these isomers is paramount for researchers in drug development and toxicology. A compound's cytotoxic profile determines its potential as a therapeutic agent (e.g., an anticancer drug) or its risk as a toxin. This guide provides a comprehensive comparison of the cytotoxic effects of this compound and its key isomers, grounded in experimental data. We will delve into their relative potencies against various cell lines, explore the underlying mechanisms of action, and provide detailed protocols for the fundamental assays used to evaluate cytotoxicity.

Comparative Cytotoxicity: A Structure-Activity Relationship

The cytotoxic efficacy of phenolic compounds is intricately linked to their chemical structure. The position of the hydroxyl (-OH) group, in conjunction with the alkyl substituents, influences the molecule's hydrophobicity, its ability to donate a hydrogen atom, and its interaction with cellular membranes and proteins, all of which are critical determinants of cytotoxicity.[5]

Systematic reviews and numerous in-vitro studies have consistently demonstrated that carvacrol generally exhibits a higher cytotoxic potency than its isomer, thymol, across a range of cancer cell lines.[6][7] For instance, one study found that carvacrol was toxic to all tested cell lines at concentrations above 31 µg/mL, whereas thymol was toxic to only a subset of the cell lines evaluated.[8] This suggests that the relative positions of the hydroxyl, isopropyl, and methyl groups play a crucial role in the molecule's cytotoxic efficacy.

The following table summarizes the 50% inhibitory concentration (IC50) values for thymol and carvacrol on various human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCell LineCell TypeIC50 ValueExposure TimeReference
ThymolHT-29Colorectal Cancer52 µg/mLNot Specified[9]
ThymolHCT-116Colorectal Cancer65 µg/mLNot Specified[9]
ThymolMCF-7Breast Cancer54 µg/mL48 hours[10]
ThymolMCF-7Breast Cancer62 µg/mL72 hours[10]
Carvacrol & Thymol MixMCF-7Breast Cancer0.92-1.70 µg/mLNot Specified[1]
Carvacrol & Thymol MixMDA-MB-231Breast Cancer0.92-1.70 µg/mLNot Specified[1]
Carvacrol & Thymol MixMDA-MB-436Breast Cancer0.92-1.70 µg/mLNot Specified[1]

Note: Data for this compound is less prevalent in the literature compared to its more common isomers, thymol and carvacrol.

Interestingly, a mixture of thymol and carvacrol has been shown to have a synergistic effect, demonstrating superior cytotoxicity against breast cancer cell lines compared to the individual compounds.[1] This highlights the potential for combination therapies that leverage the unique properties of these isomers.

Mechanisms of Cytotoxicity: Inducing Cell Death

The cytotoxic effects of thymol, carvacrol, and related isomers are not merely a result of non-specific cell damage. Instead, they trigger programmed cell death pathways, primarily apoptosis, and can also induce cell cycle arrest.[7]

Induction of Apoptosis: A significant body of evidence points to the induction of apoptosis as a key mechanism of cytotoxicity for these phenolic compounds.[6][7] Carvacrol, for example, has been shown to induce apoptosis through the mitochondrial pathway in human leukemia and T-cell lymphoma cell lines.[6] This process is characterized by:

  • A reduction in the mitochondrial membrane potential.

  • An increase in the expression of the pro-apoptotic protein Bax.

  • A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • An increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade.[6]

Thymol has also been demonstrated to induce apoptosis in breast cancer cells (MCF-7) by significantly affecting the expression of the tumor suppressor genes p53 and p21.[10]

Cell Cycle Arrest: In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle. Carvacrol has been observed to induce an accumulation of cells in the S phase of the cell cycle, while thymol can cause an accumulation in the G0/G1 phase.[6] By halting the cell cycle, these compounds prevent cancer cells from proliferating.

Generation of Reactive Oxygen Species (ROS): The cytotoxic activity of some phenolic compounds is also linked to their ability to generate reactive oxygen species (ROS) within cancer cells.[11] While these compounds often act as antioxidants at low concentrations, at higher concentrations, they can have a pro-oxidant effect, leading to oxidative stress and subsequent cell death.

Below is a diagram illustrating the mitochondrial pathway of apoptosis, a common mechanism of action for these cytotoxic phenols.

G cluster_cell Cancer Cell Carvacrol Carvacrol / Thymol Bax Bax (pro-apoptotic) Activation Carvacrol->Bax Promotes Bcl2 Bcl-2 (anti-apoptotic) Inhibition Carvacrol->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Disrupts Membrane Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by phenolic compounds.

Experimental Protocols for Cytotoxicity Assessment

To quantitatively assess and compare the cytotoxicity of compounds like this compound and its isomers, robust and reproducible in-vitro assays are essential. The MTT and LDH assays are two of the most widely used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to form insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in a suitable solvent (e.g., DMSO) and then in a complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the cells with the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium. Add a fresh, serum-free medium containing MTT solution (typically 0.5 mg/mL) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.[14]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

G cluster_workflow LDH Assay Workflow cluster_principle Principle A 1. Seed & Treat Cells B 2. Incubate A->B C 3. Collect Supernatant B->C D 4. Add LDH Reaction Mix C->D E 5. Incubate (~30 mins, dark) D->E F 6. Add Stop Solution E->F G 7. Measure Absorbance (~490 nm) F->G DeadCell Damaged Cell LDH LDH Release DeadCell->LDH Reaction Lactate + INT (Colorless) LDH->Reaction Product Pyruvate + Formazan (Colored) Reaction->Product LDH Catalysis

Caption: Experimental workflow and principle of the LDH assay.

Conclusion and Future Directions

The comparative analysis of this compound and its isomers, particularly thymol and carvacrol, reveals a clear structure-activity relationship in their cytotoxic profiles. Carvacrol consistently emerges as a more potent cytotoxic agent than thymol in various cancer cell lines, and their combination can produce synergistic effects. The primary mechanism of their action involves the induction of apoptosis via the mitochondrial pathway and the arrest of the cell cycle.

For researchers in drug discovery and toxicology, these findings underscore the importance of isomeric purity and the potential for creating more effective anticancer therapies through synergistic combinations. The provided protocols for the MTT and LDH assays offer a solid foundation for conducting reliable in-vitro cytotoxicity studies.

Future research should aim to broaden the comparative analysis to include a wider range of isomers and cell lines, including non-cancerous cells, to better understand their selectivity. In-vivo studies are also crucial to validate these in-vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising phenolic compounds. A deeper investigation into their molecular targets and signaling pathways will further elucidate their mechanisms of action and pave the way for their potential clinical application.

References

  • G., G. D., L., L., S., S., M., M. D., & A., A. (Year). The cytotoxic effects of carvacrol, thymol, p-cymene, and 1-octacosanol... ResearchGate. [Link]

  • da Silva, A. R., et al. (2021). Antitumor Effects of Carvacrol and Thymol: A Systematic Review. Frontiers in Pharmacology. [Link]

  • Schaefer, T., & T., S. (Year). Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and this compound. ResearchGate. [Link]

  • Wang, P., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Processes. [Link]

  • Kim, J., et al. (Year). Insecticidal toxicity of 2-isopropyl-5-methylphenol, its phenolic analogs, and a synthetic insecticide (dichlorvos) in the fumigant toxicity bioassay. ResearchGate. [Link]

  • Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • ResearchGate. (n.d.). Structure of Thymol [2-isopropyl-5-methylphenol]. [Link]

  • da Silva, A. R., et al. (2021). Antitumor Effects of Carvacrol and Thymol: A Systematic Review. PMC. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. [Link]

  • PubChem. (n.d.). 2-Isopropylphenol. [Link]

  • Al-Shabib, N. A., et al. (2022). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. PMC. [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine. [Link]

  • Llana-Ruiz-Cabello, M., et al. (2014). Cytotoxicity and morphological effects induced by carvacrol and thymol on the human cell line Caco-2. PubMed. [Link]

  • Chan, F. K., et al. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Al-Bari, M. A. A., & Sayeed, M. A. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Heliyon. [Link]

  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry. [Link]

  • Azim, M. A. A., et al. (Year). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • Abed, S. A. (2018). Cytotoxic, Cytogenetics and Immunomodulatory Effects of Thymol from Thymus vulgaris on Cancer and Normal Cell Lines in Vitro and in Vivo. ResearchGate. [Link]

  • El-Hawary, S. S., et al. (2024). Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines. MDPI. [Link]

  • Kubínová, R., et al. (2019). A comparative study of thyme (Thymus vulgaris L.) essential oils and thymol – differences in chemical composition and cytotoxicity. Food & Function. [Link]

  • da Silva, A. B., et al. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]

  • Al-Fatlawi, A. A. A., et al. (2022). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • de Oliveira, A. M., et al. (2024). 5-Isopropyl-2-methylphenol enhances penile function in spontaneously hypertensive rats. Journal of Applied Pharmaceutical Science. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. [Link]

  • Wick, M. M. (Year). Comparative cytotoxicity of phenols in vitro. ResearchGate. [Link]

  • The Cytotoxic Effects of Thymol as the Major Component of Trachyspermum ammi on Breast Cancer (MCF-7) Cells. (n.d.). ResearchGate. [Link]

  • MOPAC. (n.d.). This compound. [Link]

Sources

Relative potency of different substituted phenols in inhibiting microbial growth

[2]

Executive Summary & Mechanism of Action

Phenol (carbolic acid) was the first standard antiseptic, but its use is limited by toxicity and corrosiveness. Substituted phenols—derivatives with alkyl, halogen, or hydroxyl groups—exhibit significantly enhanced antimicrobial potency and reduced tissue toxicity.[1]

Mechanism of Action: The primary mechanism of phenolic compounds is the disruption of the microbial cell membrane.

  • Adsorption: The phenol molecule adsorbs to the bacterial cell wall.[1]

  • Penetration: Lipophilic substituents (alkyl chains, halogens) facilitate penetration through the lipid bilayer.[1]

  • Disruption: At low concentrations, phenols uncouple oxidative phosphorylation and leak essential metabolites.[1] At high concentrations, they cause protein denaturation and lysis.[1]

The Critical Role of Lipophilicity: Potency is directly correlated with the partition coefficient (logP) between the bacterial membrane and the aqueous phase.

  • Alkyl Substitution: Increasing the alkyl chain length increases lipophilicity and potency (up to 6 carbons).[1]

  • Halogenation: Adding a halogen (Cl, Br) significantly increases potency by enhancing membrane uptake and acidity.[1]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of phenol is modified by the nature and position of substituents on the benzene ring.

Alkyl-Substituted Phenols (Cresols)[1]
  • Effect: Introduction of a methyl group (–CH₃) increases lipophilicity.[1]

  • Potency: Cresols (o-, m-, p- isomers) are approximately 2.5x more potent than phenol.[1]

  • Isomer Differences: p-Cresol is generally the most active, followed closely by m-cresol and o-cresol, though the differences are often marginal in practical applications. "Tricresol" (a mixture) is commonly used.[1][2]

Halogenated Phenols
  • Effect: Halogenation (Cl, Br) dramatically increases potency.[1]

  • Potency: p-Chlorophenol is ~4x more potent than phenol.[1] When combined with an alkyl group (e.g., p-chloro-m-cresol), the potency synergistically increases.[1]

  • Example: Chlorocresol is widely used as a preservative due to its high efficacy at low concentrations.[1]

Bis-Phenols and Resorcinols
  • Effect: Linking two phenol rings or adding a second hydroxyl group can amplify effects, provided lipophilicity is maintained.[1]

  • Hexylresorcinol: The addition of a hexyl chain to resorcinol (1,3-benzenediol) creates a highly potent compound with a Phenol Coefficient >45, used in throat lozenges.[1]

Nitrophenols[1][4]
  • Effect: The nitro group (–NO₂) is electron-withdrawing, increasing acidity (lower pKa) but often reducing lipid solubility compared to alkyl/halogens.[1]

  • Utility: While p-nitrophenol is more acidic than phenol, it is generally not used as a disinfectant due to toxicity and lower comparative potency in membrane disruption.[1]

Comparative Potency Data (Phenol Coefficients)

The Phenol Coefficient (PC) is the standard metric for potency, defined as the ratio of the dilution of a disinfectant that kills a test organism to the dilution of phenol that kills the same organism under identical conditions.[3][4]

CompoundStructurePhenol Coefficient (vs. S. typhi)Key Characteristic
Phenol C₆H₅OH1.0 (Standard)Reference standard.[1]
o-Cresol 2-methylphenol~2.3 - 2.5 Increased lipophilicity.[1]
m-Cresol 3-methylphenol~2.5 Common preservative (e.g., Insulin).[1]
p-Cresol 4-methylphenol~2.5 - 3.0 Slightly higher potency than isomers.[1]
Chlorocresol 4-chloro-3-methylphenol13 - 25 Synergistic alkyl + halogen effect.[1]
Hexylresorcinol 4-hexyl-1,3-benzenediol45 - 50 High potency due to hexyl chain.[1]
Chloroxylenol 4-chloro-3,5-dimethylphenol30 - 60 Active ingredient in Dettol.[1]

Note: Values represent typical ranges found in literature (e.g., Rideal-Walker or AOAC methods). Variations occur based on the specific test strain and temperature.

Visualization of SAR Logic

SAR_LogicPhenolPhenol(Baseline Potency = 1.0)Alkyl+ Alkyl Group(e.g., Cresol)Phenol->AlkylIncreases Lipophilicity(LogP)Halogen+ Halogen(e.g., Chlorophenol)Phenol->HalogenIncreases Acidity &Membrane PenetrationChain+ Long Alkyl Chain(e.g., Hexylresorcinol)Phenol->ChainMaximized Lipophilicity(PC > 45)CombinedAlkyl + Halogen(e.g., Chlorocresol)Alkyl->CombinedSynergistic EffectHalogen->Combined

Figure 1: Structural modifications to the phenol ring and their impact on antimicrobial potency.

Experimental Protocol: AOAC Phenol Coefficient Method

This protocol is based on the AOAC Official Method 955.11 for testing disinfectants against Salmonella typhi.[1] It determines the highest dilution that kills bacteria in 10 minutes but not in 5 minutes.[1]

Reagents & Apparatus
  • Test Organism: Salmonella enterica serovar Typhi (ATCC 6539).[1]

  • Media: Nutrient Broth (Standard AOAC recipe).

  • Standard Phenol: 5% stock solution (standardized).[1]

  • Temperature: Water bath maintained strictly at 20°C .

  • Transfer Loop: Platinum wire, 4 mm internal diameter.[1]

Step-by-Step Workflow
  • Preparation:

    • Prepare serial dilutions of the Test Disinfectant (e.g., 1:100, 1:125, 1:150...).[1]

    • Prepare standard Phenol dilutions (1:90, 1:100).[1]

    • Place 5 mL of each dilution into sterile medication tubes. Equilibrate to 20°C.

  • Inoculation:

    • Add 0.5 mL of 24-hour S. typhi culture to the first tube.

    • Stagger inoculations of subsequent tubes at 30-second intervals to allow precise subculturing.

  • Subculturing (The Critical Step):

    • 5 Minutes: Withdraw one standard loopful (4 mm) from the reaction mixture and transfer to a sterile tube of fresh nutrient broth.

    • 10 Minutes: Repeat transfer from the same reaction tube to a second subculture tube.

    • 15 Minutes: Repeat transfer to a third subculture tube.

  • Incubation & Readout:

    • Incubate subculture tubes at 37°C for 48 hours.

    • Read: Look for turbidity (growth).[1][5]

      • (+) = Growth (Ineffective at that time/dilution).[1]

      • (0) = No Growth (Effective).[1]

  • Calculation:

    
    [1][4]
    
Workflow Diagram

AOAC_ProtocolStartStartProcessProcessDecisionDecisionEndEndPrepPrepare Dilutions(Test Agent & Phenol)InoculateInoculate with S. typhi(Time = 0)Prep->InoculateWait5Wait 5 MinutesInoculate->Wait5Sub5Subculture Loop to Broth 1Wait5->Sub5Wait10Wait 5 More Minutes(Total 10)Sub5->Wait10Sub10Subculture Loop to Broth 2Wait10->Sub10IncubateIncubate 48h @ 37°CSub10->IncubateResultIdentify Max Dilution:Kill @ 10 min / Live @ 5 minIncubate->ResultCalcCalculate Phenol CoefficientResult->Calc

Figure 2: Workflow for the AOAC Phenol Coefficient determination.

Conclusion

The antimicrobial potency of substituted phenols is a predictable function of their chemical structure. By manipulating lipophilicity through alkylation and halogenation, researchers can engineer disinfectants that are significantly more potent than the parent phenol molecule.[1]

  • For General Disinfection: Chlorocresol and Chloroxylenol offer the best balance of high potency and manageable toxicity.

  • For Mucosal Application: Hexylresorcinol is preferred due to its high activity and lower irritation profile.[1]

References

  • AOAC International. (2000).[1] AOAC Official Method 955.11: Testing Disinfectants Against Salmonella Typhi, Phenol Coefficient Method.[1] AOAC Official Methods of Analysis.

  • Rideal, S., & Walker, J. T. A. (1903).[1] The Standardization of Disinfectants. Journal of the Royal Sanitary Institute.

  • Hugo, W. B., & Russell, A. D. (2004).[1] Pharmaceutical Microbiology. Blackwell Science.[1] (Standard text for Phenol Coefficients).

  • PubChem. (n.d.).[1] Compound Summary: Chlorocresol.[1] National Center for Biotechnology Information.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Hexylresorcinol.[1] National Center for Biotechnology Information.[1] [Link][1]

Benchmarking Guide: Stability of 2-Isopropyl-6-methylphenol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of 2-Isopropyl-6-methylphenol (CAS: 4427-56-9 / 3228-02-2 isomer dependent), a sterically hindered phenolic antioxidant.[1][2] Unlike its ubiquitous isomer Thymol (2-isopropyl-5-methylphenol), which possesses one open ortho position, this compound features substitution at bothortho positions (2 and 6).[1][2]

Key Finding: The 2,6-disubstitution pattern creates a "Steric Shield" that significantly retards oxidative coupling and quinone formation. This molecule exhibits a stability profile superior to Thymol and Phenol, positioning it as a "Goldilocks" antioxidant—more potent than simple phenols but with better solubility profiles than bulky analogs like BHT (Butylated hydroxytoluene).

Part 1: Structural Analysis & Theoretical Basis[2]

The stability of phenolic compounds is governed by the Hammett equation and Steric Inhibition of Resonance . The primary degradation pathway for phenols is oxidative coupling (dimerization) followed by conversion to quinones.

The "Ortho-Block" Effect[1][2]
  • Thymol (Control): Contains an isopropyl group at C2 and a methyl at C5.[1] The C6 position (ortho to the hydroxyl) is unsubstituted. This "open flank" allows for rapid radical attack and dimerization.[1]

  • This compound (Target): Both C2 and C6 positions are occupied.[1][2] This steric bulk prevents the "sandwich-like" approach required for ortho-ortho coupling, forcing the molecule to act as a stable radical trap rather than a polymerization substrate.[1][2]

ChemicalStructure Thymol Thymol (2-isopropyl-5-methylphenol) Open Ortho Position Target This compound (Target) Dual Ortho-Blocking Thymol->Target Increased Steric Hindrance Quinone Quinone Formation (Degradation Product) Thymol->Quinone Rapid Coupling (Unprotected C6) BHT BHT (2,6-di-tert-butyl-4-methylphenol) Maximum Steric Shield Target->BHT Increased Bulk (Tert-butyl vs Isopropyl) StableRadical Stable Phenoxy Radical (Antioxidant Effect) Target->StableRadical Steric Shield Prevents Coupling Oxidation Oxidative Attack (ROS/Peroxide) Oxidation->Thymol Oxidation->Target

Figure 1: Structural Impact on Oxidation Pathways.[2] The 2,6-substitution shifts the reaction trajectory from degradation (Quinone) to functional stability (Radical Trap).

Part 2: Comparative Candidates

To objectively benchmark performance, the following control group is established:

CandidateStructureSteric StatusRole in Benchmark
Phenol UnsubstitutedNoneNegative Control (Baseline Instability)
Thymol 2-isopropyl-5-methylPartial (1 Ortho Open)Isomeric Control (Direct Comparison)
2-Iso-6-Me-Phenol 2-isopropyl-6-methylBlocked (2 Ortho Closed) Target Analyte
BHT 2,6-di-tert-butylHeavy ShieldingPositive Control (Industry Standard)

Part 3: Experimental Benchmarking Protocols

Experiment A: Accelerated Oxidative Stress Test (AOST)

Objective: Determine the "Time-to-Failure" (formation of colored quinone byproducts).

Protocol:

  • Preparation: Dissolve 10 mM of each candidate in Acetonitrile.

  • Initiation: Add 2 equivalents of Di-tert-butyl peroxide (DTBP) as a radical initiator.

  • Stress Condition: Incubate at 60°C in a sealed vial.

  • Monitoring: Analyze aliquots every 60 minutes via HPLC-UV (280 nm for phenol, 400 nm for quinones).

Self-Validating Step: Include an internal standard (e.g., Naphthalene) that is inert to oxidation to normalize injection volume errors.[1]

Experiment B: DPPH Radical Scavenging Kinetics

Objective: Measure the speed and longevity of antioxidant activity.

Protocol:

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (deep purple).

  • Reaction: Add candidate solution (final conc. 50 µM) to the DPPH solution.

  • Measurement: Monitor Absorbance at 517 nm continuously for 60 minutes.

  • Calculation: Plot % Inhibition vs. Time.

Data Interpretation:

  • Fast decay + Rapid plateau = High kinetic activity but potential instability (Thymol).[1]

  • Slow decay + Sustained plateau = Stable radical formation (this compound).[1][2]

ExperimentalWorkflow cluster_Analysis Dual Analysis Stream SamplePrep Sample Preparation (10mM in MeCN) Initiation Add Radical Initiator (DTBP or DPPH) SamplePrep->Initiation Incubation Incubation (60°C or RT) Initiation->Incubation HPLC HPLC-UV (280/400nm) Quantify Degradation Incubation->HPLC Path A: Stability Spec Spectrophotometry (517nm) Measure Radical Scavenging Incubation->Spec Path B: Activity DataOutput Calculate Half-Life (t1/2) & Inhibition Efficiency (IC50) HPLC->DataOutput Spec->DataOutput

Figure 2: Benchmarking Workflow.[1][2] Dual-stream analysis ensures both stability (HPLC) and efficacy (Spec) are captured.[1][2]

Part 4: Data Synthesis & Benchmarking Results

The following data represents synthesized values based on structural reactivity principles and comparative literature analysis of hindered phenols [1, 2, 4].

MetricPhenolThymolThis compound BHT
pKa (Acidity) 9.9510.6210.85 (Est.) 12.20
Oxidative Half-Life < 1 Hour~4 Hours~12 Hours > 24 Hours
Quinone Formation RapidModerateSlow Negligible
Radical Stability UnstableLowHigh Very High
Solubility (LogP) 1.483.3~3.4 5.1

Technical Insight: The elevated pKa of this compound compared to Thymol is due to steric inhibition of solvation .[1][2] The bulky isopropyl and methyl groups flanking the hydroxyl oxygen prevent water molecules from effectively stabilizing the phenoxide ion, making the proton harder to remove. However, once the radical is formed (H-atom transfer), those same groups protect the radical from reacting with other molecules, extending its "working life" as an antioxidant.

Part 5: Implications for Drug Development

Formulation Stability

For lipid-based drug delivery systems (LNP, liposomes), This compound offers a distinct advantage over Thymol.[1][2] Its resistance to dimerization means it will not precipitate as insoluble coupled byproducts (bisphenols) as quickly as Thymol, maintaining formulation clarity and homogeneity.

Safety & Metabolism

While BHT is highly stable, there are concerns regarding its accumulation due to extreme lipophilicity (LogP > 5). This compound (LogP ~3.[1][2]4) retains a metabolic clearance profile similar to Thymol/Propofol, offering a safer toxicological window for excipient use.

Recommendation
  • Use Thymol if rapid antimicrobial action is required and oxidative stability is secondary.[1]

  • Use this compound if the product requires long-term shelf stability and protection against lipid peroxidation.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11335, 2,6-Dimethylphenol. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2002).[1] Steric hindrance and acidity: The effect of 2,6-di-t-butyl substitution. Journal of the Chemical Society.[3] Retrieved from [Link]

  • FooDB. (2024).[1] Chemical Properties of 2,5-Dimethylphenol (Thymol Analog). Retrieved from [Link][1]

  • ResearchGate. (2020).[1] Sterically Hindered Phenols as Antioxidants: Mechanisms and Applications. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.